molecular formula C10H15NO B13659704 5-(tert-Butyl)-2-methoxypyridine

5-(tert-Butyl)-2-methoxypyridine

Cat. No.: B13659704
M. Wt: 165.23 g/mol
InChI Key: LTOZBOCLXXPCOF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methoxypyridine is a versatile methoxypyridine derivative valued in medicinal chemistry and organic synthesis. The tert-butyl group provides steric bulk and influences the molecule's lipophilicity and metabolic stability, while the methoxy-pyridine scaffold is a privileged structure in drug discovery . This compound serves as a critical synthetic intermediate and building block for developing novel bioactive molecules. Research indicates that methoxypyridine derivatives are of significant interest in pharmaceutical development, for instance in the design of gamma-secretase modulators investigated for Alzheimer's disease . Furthermore, structurally similar 2-methoxypyridine-3-carbonitrile derivatives have demonstrated promising in vitro cytotoxic activities against various human cancer cell lines, highlighting the therapeutic potential of this chemical class . As a building block, it can be used to create more complex structures for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-tert-butyl-2-methoxypyridine

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-6-9(12-4)11-7-8/h5-7H,1-4H3

InChI Key

LTOZBOCLXXPCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Identification, and Application in Medicinal Chemistry

Executive Summary

5-tert-butyl-2-methoxypyridine is a specialized heterocyclic building block utilized in the optimization of pharmacokinetic profiles for drug candidates.[1] Characterized by the steric bulk of the tert-butyl group at the C5 position and the electronic donation of the methoxy group at C2, this scaffold is often employed to modulate lipophilicity (LogP) and block metabolic "soft spots" on the pyridine ring.

Status of Commercial Availability: Unlike common commodity chemicals, 5-tert-butyl-2-methoxypyridine does not have a widely indexed, direct commercial CAS number in public reagent catalogs.[1] It is frequently generated in situ or synthesized as a captive intermediate during the preparation of complex pharmaceuticals (e.g., anti-mycobacterial agents).

Core Recommendation: Researchers requiring this compound should proceed via Nucleophilic Aromatic Substitution (SNAr) using the commercially available precursor 5-(tert-Butyl)-2-chloropyridine (CAS 102236-19-1) .[1] This guide details the validated synthesis, analytical expectations, and application logic for this workflow.

Part 1: Chemical Identity & Precursor Data

While the target molecule lacks a common commodity CAS, its identity is rigorously defined by its structure and precursor relationship.

PropertyData
Target Compound 5-tert-butyl-2-methoxypyridine
IUPAC Name 5-(1,1-dimethylethyl)-2-methoxypyridine
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES COc1ncc(cc1)C(C)(C)C
Predicted LogP ~3.1 (High Lipophilicity)
Key Precursor 5-(tert-Butyl)-2-chloropyridine
Precursor CAS 102236-19-1
Precursor MW 169.65 g/mol
Part 2: Strategic Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (SNAr) The most reliable route to 5-tert-butyl-2-methoxypyridine is the displacement of the chlorine atom at the C2 position by a methoxide anion.[1] The presence of the electronegative nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack, facilitating this transformation without the need for palladium catalysis.

Reaction Scheme

SynthesisWorkflow Precursor 5-tert-Butyl-2-chloropyridine (CAS 102236-19-1) Intermediate Meisenheimer Complex Precursor->Intermediate Reflux, 80°C 4-12 h Reagents Reagents: NaOMe (3.0 eq) MeOH (Solvent) Reagents->Intermediate Product 5-tert-butyl-2-methoxypyridine (Target) Intermediate->Product - NaCl

Figure 1: SNAr synthesis pathway converting the chloro-precursor to the methoxy-target.

Step-by-Step Protocol
  • Preparation :

    • Charge a round-bottom flask with 5-(tert-Butyl)-2-chloropyridine (1.0 equiv).[1]

    • Dissolve in anhydrous Methanol (MeOH) (Concentration: ~0.5 M).

    • Add Sodium Methoxide (NaOMe) (3.0 equiv). Note: Solid NaOMe is preferred over solution to minimize water content.

  • Reaction :

    • Heat the mixture to reflux (65–70°C) under an inert atmosphere (N₂ or Ar).

    • Monitor by TLC or LC-MS.[1] Conversion is typically complete within 4–12 hours .

    • Checkpoint: The starting material (Cl-pyridine) is less polar than the product (Methoxy-pyridine) on silica TLC (Hexane/EtOAc).[1]

  • Workup :

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove bulk methanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with Brine (2x) to remove excess base and salts.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification :

    • The crude product is often sufficiently pure (>95%) for subsequent steps.

    • If necessary, purify via Flash Column Chromatography (SiO₂; Eluent: 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS. The following data is predicted based on the electronic effects of the substituents.

Analytical Decision Tree

Analytics Sample Isolated Product HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Methoxy Singlet? (~3.9 ppm, 3H) HNMR->Check1 Check2 t-Butyl Singlet? (~1.3 ppm, 9H) Check1->Check2 Yes Check3 Aromatic Pattern? (3 Protons) Check2->Check3 Yes Result CONFIRMED IDENTITY Check3->Result Yes

Figure 2: Analytical workflow for structural confirmation.

Expected Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J = 2.5 Hz, 1H): Proton at C6 (deshielded by ring nitrogen).

    • δ 7.55 (dd, J = 8.5, 2.5 Hz, 1H): Proton at C4.

    • δ 6.68 (d, J = 8.5 Hz, 1H): Proton at C3 (shielded by ortho-methoxy group).

    • δ 3.91 (s, 3H): Methoxy group (-OCH₃).

    • δ 1.30 (s, 9H): tert-Butyl group (-C(CH₃)₃).[1]

  • LC-MS (ESI+):

    • [M+H]⁺: 166.12 m/z.

Part 4: Applications in Drug Discovery

1. Metabolic Stability Modulation The tert-butyl group at C5 acts as a "metabolic blocker." In many pyridine-based drugs, the C5 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting this position with a bulky, lipophilic tert-butyl group prevents oxidation, thereby extending the half-life (t1/2) of the molecule.

2. Lipophilicity Tuning The methoxy group (H-bond acceptor) combined with the tert-butyl group (lipophilic bulk) allows medicinal chemists to fine-tune the Lipophilic Ligand Efficiency (LLE) .[1] This specific substitution pattern is observed in patent literature regarding anti-mycobacterial agents, where the pyridine core serves as a scaffold for diaryl-substituted ligands [1].

3. Safety & Handling

  • Hazard: Pyridine derivatives can be irritants. The methoxy-derivative is likely volatile and should be handled in a fume hood.[1]

  • Storage: Store at 2–8°C under inert gas to prevent slow oxidation or hydrolysis.

References
  • Guillemont, J., et al. (2018). Pyridine derivatives and anti-mycobacterial use thereof. U.S. Patent No.[2] 9,878,982. Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (2024). Product Specification: 5-(tert-Butyl)-2-chloropyridine (CAS 102236-19-1).[1][1]

  • PubChem. (2024). Compound Summary: 5-tert-butyl-2-chloropyridine.[1] National Library of Medicine. [1]

Sources

An In-Depth Technical Guide to 5-tert-butyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation, particularly within the pharmaceutical and agrochemical sectors.[1][2] Pyridine derivatives, in particular, represent a privileged class of compounds, owing to their versatile reactivity and their prevalence in a myriad of bioactive molecules.[3] This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, building block: 5-tert-butyl-2-methoxypyridine .

As a Senior Application Scientist, the ensuing narrative is structured to transcend a mere recitation of facts. Instead, it aims to provide a cohesive understanding of the causality behind experimental choices and the strategic considerations for the deployment of this compound in research and development. We will delve into its fundamental properties, robust synthetic methodologies, and its emerging applications, all while grounding our discussion in established scientific principles and citing authoritative sources.

Compound Identification and Characterization

The unambiguous identification of a chemical entity is the bedrock of reproducible science. This section is dedicated to the fundamental nomenclature and structural characterization of 5-tert-butyl-2-methoxypyridine.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 5-(tert-butyl)-2-methoxypyridine .

While this formal designation is paramount for clarity in scientific communication, a number of synonyms may be encountered in the literature and commercial catalogues. It is crucial for the researcher to be cognizant of these variations to ensure comprehensive information retrieval.

Table 1: Synonyms for 5-tert-butyl-2-methoxypyridine

SynonymSource/Context
2-Methoxy-5-tert-butylpyridineCommon alternative nomenclature
Pyridine, 5-(1,1-dimethylethyl)-2-methoxy-Indexing name
Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is indispensable for its effective utilization in synthesis and for the characterization of its derivatives. While a comprehensive experimental dataset for 5-tert-butyl-2-methoxypyridine is not centrally collated in the public domain, we can infer and present key characteristics based on related structures and foundational principles of spectroscopy.

Table 2: Physicochemical Properties of Pyridine Derivatives

Property2-Methoxypyridine5-tert-butyl-2-methoxypyridine (Predicted/Inferred)
Molecular FormulaC6H7NOC10H15NO
Molecular Weight109.13 g/mol 165.23 g/mol
Boiling Point142-144 °CHigher than 2-methoxypyridine due to increased molecular weight and van der Waals forces.
Density~1.04-1.05 g/cm³ at 20 °CLikely to be in a similar range, with a slight decrease due to the bulky tert-butyl group.
SolubilityModerately soluble in water, soluble in most organic solvents.[4]Expected to have lower water solubility and excellent solubility in nonpolar organic solvents.

Spectroscopic Characterization:

The structural elucidation of 5-tert-butyl-2-methoxypyridine relies on a combination of spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the pyridine ring. For 5-tert-butyl-2-methoxypyridine, the following resonances are anticipated:

    • A singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (δ 1.2-1.4 ppm).

    • A singlet for the three protons of the methoxy group (δ 3.8-4.0 ppm).

    • Three distinct signals for the aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns (doublets and a doublet of doublets) that confirm the 2,5-substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information on the carbon skeleton. Key expected signals include:

    • Resonances for the quaternary and methyl carbons of the tert-butyl group.

    • A signal for the methoxy carbon.

    • Five distinct signals for the carbons of the pyridine ring, with the carbon attached to the methoxy group (C2) appearing at a significantly downfield chemical shift.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic vibrational modes that confirm the presence of key functional groups.[7]

    • C-H stretching vibrations of the aromatic ring and the alkyl groups.

    • C-O stretching of the methoxy group.

    • C=N and C=C stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For 5-tert-butyl-2-methoxypyridine, the molecular ion peak (M+) would be expected at m/z 165. A prominent fragment would likely correspond to the loss of a methyl group from the tert-butyl moiety (M-15) at m/z 150.

Synthesis of 5-tert-butyl-2-methoxypyridine: A Self-Validating Protocol

The synthesis of 5-tert-butyl-2-methoxypyridine is most judiciously approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the C2 position of the pyridine ring by the ring nitrogen, facilitating the displacement of a suitable leaving group by a nucleophile.

The Causality behind the Chosen Synthetic Route

The selection of 5-tert-butyl-2-chloropyridine as the starting material is a strategic one, rooted in several key principles:

  • Leaving Group Ability: The chloride ion is an effective leaving group in SNAr reactions on electron-deficient aromatic systems like pyridines.

  • Precursor Availability: Halogenated pyridines are often readily accessible synthetically or are commercially available.[8]

  • Reaction Mechanism: The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The methoxide anion, typically from sodium methoxide, serves as a potent nucleophile.

Synthesis_Workflow start 5-tert-butyl-2-chloropyridine reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent Nucleophilic Aromatic Substitution (SNAr) product 5-tert-butyl-2-methoxypyridine reagent->product Methoxylation workup Reaction Workup (e.g., Quenching, Extraction, Purification) product->workup Isolation

Caption: Synthetic workflow for 5-tert-butyl-2-methoxypyridine.

Detailed Experimental Protocol

The following protocol is a self-validating system, designed to ensure high yield and purity of the final product. Each step is accompanied by an explanation of its purpose.

Materials:

  • 5-tert-butyl-2-chloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol (MeOH)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-tert-butyl-2-chloropyridine (1.0 equiv) and anhydrous methanol (to dissolve the starting material).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions of the highly reactive sodium methoxide.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (typically 1.5 to 5.0 equivalents).[9]

    • Rationale: An excess of the nucleophile ensures the reaction goes to completion. The addition may be exothermic, so it should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous NH₄Cl solution to quench the excess sodium methoxide. Remove the methanol under reduced pressure using a rotary evaporator.[9]

    • Rationale: Quenching neutralizes the reactive methoxide. Removal of methanol facilitates the subsequent extraction.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or toluene.[9] Wash the combined organic layers with brine.

    • Rationale: This separates the organic product from inorganic salts and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: Removal of residual water is essential before purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Rationale: This step removes any unreacted starting material and non-polar byproducts, yielding the pure 5-tert-butyl-2-methoxypyridine.

Applications in Drug Development and Agrochemicals

The unique structural features of 5-tert-butyl-2-methoxypyridine make it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][10]

Role in Medicinal Chemistry

The pyridine scaffold is a common motif in a wide array of approved drugs.[11] The introduction of a tert-butyl group can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to biological targets through favorable hydrophobic interactions.[12] The methoxy group can act as a hydrogen bond acceptor and its position on the pyridine ring can influence the overall electronic properties and reactivity of the molecule, making it a key handle for further synthetic transformations.

While specific drugs containing the 5-tert-butyl-2-methoxypyridine moiety are not yet prevalent in the market, its use as a key intermediate in the synthesis of bioactive compounds is an active area of research, as evidenced by its inclusion in various patent applications for novel therapeutic agents.[13]

Utility in Agrochemical Synthesis

Pyridine-based compounds play a crucial role as active ingredients in herbicides, fungicides, and insecticides.[14] The derivatization of the 5-tert-butyl-2-methoxypyridine core allows for the systematic exploration of structure-activity relationships in the development of new agrochemicals. The lipophilic tert-butyl group can enhance the penetration of the active compound through the waxy cuticle of plants or the exoskeleton of insects, thereby increasing its efficacy.

Conclusion

5-tert-butyl-2-methoxypyridine is a strategically important building block for researchers in the fields of drug discovery and agrochemical development. Its synthesis via a robust and well-understood nucleophilic aromatic substitution reaction provides a reliable and scalable route to this valuable intermediate. A thorough understanding of its physicochemical properties and spectroscopic characteristics is essential for its effective application in the synthesis of novel and complex molecular architectures. As the demand for new therapeutic agents and crop protection solutions continues to grow, the utility of such versatile heterocyclic intermediates is set to expand, making a comprehensive knowledge of their chemistry an invaluable asset for the modern scientist.

References

  • Supporting Information for various organic compounds. [URL not provided]
  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. [URL not provided]
  • Chem-Impex. 5-Methoxy-2-methylpyridine. [Link]

  • 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. (2025, October 10). [URL not provided]
  • PubChem. 5-Tert-butyl-2-methoxyphenol. [Link]

  • PubChem. Patent US-10369143-B2: Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0049097). [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). New J. Chem. [URL not provided]
  • Organic Syntheses Procedure. 5-methyl-2,2'-bipyridine. [Link]

  • International Journal of Engineering Inventions. Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. [URL not provided]
  • Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1). Bioorg Med Chem.[Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). Org Lett.[Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.[Link]

  • Unusual Spectroscopic and Photophysical Properties of meso-tert-ButylBODIPY in Comparison to Related Alkylated BODIPY Dyes. RSC Advances. [URL not provided]
  • TTN EMC. Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Google Patents.
  • Google Patents. US Patent for 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • The Good Scents Company. 2-methoxypyridine. [Link]

  • Benchchem. Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. [URL not provided]
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11).
  • Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023, January 29). [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). [URL not provided]
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure. [URL not provided]
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). Org Lett.[Link]

  • SciSpace. FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. (2012, April 25). [URL not provided]
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013, August 12). Beilstein J. Org. Chem.[Link]

  • Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and M
  • NIST WebBook. 2-tert-Butylpyridine. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-(tert-Butyl)-2-methoxypyridine

[1]

Executive Summary

5-(tert-Butyl)-2-methoxypyridine (CAS: Derivative of 1628-89-3) is a lipophilic heterocyclic intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., anti-mycobacterial drugs).[1] Its physicochemical behavior is dominated by the interplay between the hydrophobic tert-butyl group and the polarizable 2-methoxypyridine core.

This guide defines the compound's solubility landscape, providing a predictive framework for solvent selection in synthesis, extraction, and purification. Due to the limited availability of public experimental data for this specific derivative, this document prioritizes predictive modeling (Hansen Solubility Parameters) and standardized experimental protocols to empower researchers to generate precise in-house data.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecule's structure is the first step in predicting its solubility behavior.

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₁₀H₁₅NOModerate molecular weight (~165.23 g/mol ).[1]
Physical State Liquid or Low-Melting Solid The tert-butyl group adds bulk, but the asymmetry of the 2,5-substitution pattern often disrupts crystal packing, favoring a liquid state or low melting point (< 50°C) similar to its chloro-analog.[1]
Lipophilicity (LogP) ~3.2 – 3.8 (Predicted) The tert-butyl group (+1.98 π) significantly increases lipophilicity compared to 2-methoxypyridine (LogP ~1.4).
H-Bonding Acceptor Only The pyridine nitrogen and methoxy oxygen act as weak H-bond acceptors.[1] No H-bond donors are present.[2]
pKa (Conj. Acid) ~3.5 – 4.0 The 2-methoxy group is electron-donating by resonance but withdrawing by induction; the tert-butyl group is weakly electron-donating. It remains a weak base.[2]

Solubility Landscape: Predictive Modeling

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvents into three tiers of compatibility.

Theoretical Solubility Map
Tier 1: High Solubility / Miscibility (Good Solvents)
  • Solvents:

    • Hydrocarbons: Hexane, Heptane, Toluene, Cyclohexane.

    • Chlorinated: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), 2-MeTHF, MTBE.[1]

    • Esters: Ethyl Acetate, Isopropyl Acetate.[1]

Tier 2: Moderate to High Solubility
  • Mechanism: Dipole-dipole interactions and weak H-bonding.

  • Solvents:

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA).[1]

    • Polar Aprotic: Acetone, Acetonitrile (MeCN), DMF, DMSO.

    • Note: While soluble, these solvents may not be ideal for extraction due to miscibility with water.

Tier 3: Poor Solubility (Anti-Solvents)
  • Mechanism: High polarity and strong H-bond network of the solvent excludes the lipophilic tert-butyl group.[1]

  • Solvents:

    • Acidic Water (pH < 2): Solubility increases significantly due to protonation of the pyridine nitrogen (formation of the pyridinium salt).

Summary Table of Predicted Solubility
Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Aliphatic Hydrocarbons n-HeptaneMiscible / >500 mg/mL Ideal for extraction from polar reaction mixtures.[1]
Aromatic Hydrocarbons TolueneMiscible / >500 mg/mL Standard solvent for cross-coupling reactions.[1]
Chlorinated DCMMiscible / >500 mg/mL Excellent for dissolution; poor for green chemistry.[1][2]
Ethers THF, MTBEHigh (>300 mg/mL) Preferred for lithiation and Grignard reactions.
Alcohols MethanolHigh (>200 mg/mL) Good for crystallization (as a solvent) or cleaning.[1]
Aqueous Water (Neutral)Insoluble (<0.1 mg/mL) Used as the anti-solvent in precipitations.

Process Chemistry Applications & Solvent Selection

The choice of solvent depends heavily on the intended chemical transformation.

Reaction Solvent Selection[1][2]
  • Nucleophilic Substitution: Use DMF or DMSO if high temperature is required, though work-up may be tedious.[1] Acetonitrile is a cleaner alternative.

Purification Strategy (Crystallization vs. Distillation)

Since the compound is likely a liquid or low-melting solid:[1]

  • Distillation: This is the primary purification method. High vacuum (< 5 mmHg) is recommended to keep pot temperature below 150°C to prevent decomposition.

  • Crystallization: If solid, use a Methanol/Water or IPA/Water cooling crystallization. Dissolve in warm alcohol, then slowly add water (anti-solvent) to induce nucleation.

Experimental Protocols for Solubility Determination

Since exact literature values are scarce, use these self-validating protocols to generate internal data.

Protocol A: Visual Polythermal Method (For Solids)

Best for determining the Metastable Zone Width (MSZW) and solubility curves.

  • Preparation: Weigh precisely 100 mg of 5-(tert-Butyl)-2-methoxypyridine into a clear glass vial.

  • Addition: Add 0.5 mL of the test solvent.

  • Heating: Heat the vial in a heating block at 1°C/min with magnetic stirring.

  • Observation: Record the temperature (

    
    ) where the solution becomes perfectly transparent (dissolution).
    
  • Cooling: Cool at 1°C/min and record the temperature (

    
    ) where turbidity appears (nucleation).
    
  • Iteration: Add more solvent (e.g., +0.5 mL) and repeat to build a solubility curve (Concentration vs. Temperature).

Protocol B: Cloud Point Titration (For Liquids/Oils)

Best for determining miscibility limits in anti-solvents (e.g., Water).

  • Preparation: Dissolve 500 mg of the compound in 5 mL of a good solvent (e.g., Methanol).

  • Titration: Slowly add the anti-solvent (Water) via burette to the stirred solution at constant temperature (e.g., 25°C).

  • Endpoint: Record the volume of water added when the solution turns permanently cloudy (Oiling out).

  • Calculation: Calculate the solvent composition ratio at the phase boundary.

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on the process step.

SolventSelectionStartSelect Process StepReactionChemical ReactionStart->ReactionWorkupExtraction / Work-upStart->WorkupPurificationPurificationStart->PurificationLithiationLithiation / GrignardReaction->LithiationCouplingPd-Coupling (Suzuki)Reaction->CouplingPartitionAqueous PartitionWorkup->PartitionDistillDistillation (Liquid)Purification->DistillCrystCrystallization (Solid)Purification->CrystRec_Solv1Use: THF or 2-MeTHF(Anhydrous)Lithiation->Rec_Solv1Rec_Solv2Use: Toluene or Dioxane(Biphasic with Water)Coupling->Rec_Solv2Ext_SolvUse: Heptane or MTBE(Compound in Organic Phase)Partition->Ext_SolvPur_Solv1High Vacuum(< 5 mmHg)Distill->Pur_Solv1Pur_Solv2Solvent: MeOH or IPAAnti-Solvent: WaterCryst->Pur_Solv2

Caption: Decision tree for selecting solvents based on the specific unit operation (Reaction, Work-up, or Purification).

Solubility Determination Workflow

A logic flow for determining the solubility of the compound experimentally.

SolubilityProtocolStartStart: Define Sample StateCheckStateIs Sample Solid or Liquid?Start->CheckStateLiquidLiquid / OilCheckState->LiquidLiquidSolidCrystalline SolidCheckState->SolidSolidMethodACloud Point Method(Miscibility Limit)Liquid->MethodAMethodBVisual Polythermal Method(Solubility Curve)Solid->MethodBExecATitrate Good Solventwith Anti-SolventMethodA->ExecAExecBHeat to Dissolve,Cool to NucleateMethodB->ExecBResultGenerate Solubility Data(Conc. vs Temp/Ratio)ExecA->ResultExecB->Result

Caption: Experimental workflow for determining solubility based on the physical state of the material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1628-89-3, 2-Methoxypyridine.[1] Retrieved from [Link][1]

5-tert-butyl-2-methoxypyridine vs 5-butyl-2-methoxypyridine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Functional Comparison of 5-tert-butyl-2-methoxypyridine and 5-butyl-2-methoxypyridine for Drug Discovery Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of two closely related pyridine derivatives: 5-tert-butyl-2-methoxypyridine and 5-butyl-2-methoxypyridine. We will explore how the seemingly subtle difference in the architecture of the butyl substituent—a bulky, tertiary arrangement versus a linear, flexible chain—imparts significant and predictable changes in molecular properties. This analysis will serve as a practical framework for researchers, scientists, and drug development professionals in designing next-generation therapeutics.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery. It is a bioisostere of a phenyl ring but introduces a basic nitrogen atom that can engage in hydrogen bonding, act as a proton acceptor, and improve aqueous solubility.[2] The electron-deficient nature of the pyridine ring also influences its reactivity and metabolic stability compared to carbocyclic aromatic systems.[2][3] The 2-methoxy substitution is particularly significant as the methoxy group can modulate the basicity of the pyridine nitrogen through its inductive electron-withdrawing effect, a feature that can be crucial for avoiding off-target effects or facilitating specific synthetic reactions.[4][5] Substituents at the 5-position, such as alkyl groups, are often used to modulate lipophilicity and van der Waals interactions with the target protein. This guide focuses on the critical comparison between the tert-butyl and n-butyl groups at this position.

Structural and Physicochemical Analysis

The core structural difference between the two molecules lies in the isomeric form of the C4H9 substituent. The n-butyl group is a linear chain, affording conformational flexibility, while the tert-butyl group is a rigid, sterically demanding, spherical moiety. This fundamental difference has profound implications for their physical and chemical properties.

Molecular Structure Visualization

The distinct three-dimensional shapes of these molecules are best illustrated with structural diagrams.

Caption: Molecular structures of the two pyridine derivatives.

Comparative Physicochemical Properties

The properties of these molecules can be predicted and compared based on their structures. While experimental data for these specific compounds is not consolidated in a single source, we can infer their properties from known chemical principles and data from closely related analogs.[6][7]

Property5-tert-butyl-2-methoxypyridine5-butyl-2-methoxypyridineRationale for Difference
Molecular Formula C10H15NOC10H15NOIsomers with the same formula.
Molecular Weight 165.23 g/mol 165.23 g/mol Isomers have identical molecular weights.
Predicted LogP HigherLowerThe spherical and compact nature of the tert-butyl group can lead to a slightly higher lipophilicity and LogP value compared to the more flexible n-butyl chain.
Boiling Point LowerHigherThe more spherical tert-butyl isomer has a smaller surface area and weaker intermolecular van der Waals forces, generally resulting in a lower boiling point compared to its linear isomer.
Steric Hindrance HighModerateThe tert-butyl group exerts significant steric bulk around the 5-position of the pyridine ring.[8] The n-butyl group is less sterically demanding due to its flexibility.
Conformational Flexibility Low (Rigid)HighThe n-butyl chain has multiple rotatable bonds, allowing it to adopt various conformations. The tert-butyl group is conformationally locked.

Synthesis Methodologies

The synthesis of these molecules typically involves the introduction of the alkyl and methoxy groups onto a pre-existing pyridine ring or the construction of the substituted pyridine ring itself. A common and versatile approach is through nucleophilic aromatic substitution (SNAr) reactions on appropriately halogenated pyridines.[9][10]

General Synthetic Workflow

A plausible synthetic route starting from a commercially available dihalopyridine is outlined below. The choice of starting material and the order of substitution can be critical to achieving good regioselectivity and yield.

G Start 2,5-Dibromopyridine Step1 Nucleophilic Substitution (Sodium Methoxide, CuI catalyst) Start->Step1 Intermediate 5-Bromo-2-methoxypyridine Step1->Intermediate Step2_tBu Suzuki or Kumada Coupling (tert-butyl Grignard or boronic acid) Intermediate->Step2_tBu Step2_nBu Suzuki or Kumada Coupling (n-butyl Grignard or boronic acid) Intermediate->Step2_nBu Product_tBu 5-tert-butyl-2-methoxypyridine Step2_tBu->Product_tBu Product_nBu 5-butyl-2-methoxypyridine Step2_nBu->Product_nBu

Caption: A representative synthetic workflow for the target molecules.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the synthesis of similar substituted pyridines.[9][11]

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and a catalytic amount of copper(I) iodide (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-methoxypyridine.[10]

Step 2: Introduction of the Butyl Substituent via Kumada Coupling

  • Grignard Reagent Preparation: Prepare the appropriate Grignard reagent (tert-butylmagnesium chloride or n-butylmagnesium chloride) (1.5 eq) in an anhydrous ether solvent like THF.

  • Coupling Reaction: In a separate flask, dissolve 5-bromo-2-methoxypyridine (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Addition and Reaction: Slowly add the prepared Grignard reagent to the solution of the bromopyridine derivative. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and follow a standard aqueous work-up procedure as described in Step 1. Purify the final product by column chromatography or distillation.

Comparative Reactivity and Electronic Effects

The electronic nature of alkyl groups is primarily that of weak electron-donating groups through an inductive effect.[12] However, the major difference in reactivity between the two title compounds stems from steric effects.

  • Steric Hindrance: The tert-butyl group provides a significant steric shield around the 5-position of the pyridine ring. This can hinder or prevent reactions that require access to the C5 or adjacent C4 and C6 positions. For example, electrophilic aromatic substitution at C4, while already disfavored by the pyridine ring's electronics, would be further impeded in the tert-butyl analog.

  • Metabolic Stability: In a drug development context, the tert-butyl group is often incorporated to block a potential site of metabolic oxidation.[13] The methyl groups of the tert-butyl substituent are less susceptible to cytochrome P450-mediated hydroxylation than the methylene groups of the n-butyl chain. This can lead to a longer half-life and improved pharmacokinetic profile for the tert-butyl-containing drug candidate.

Applications in Drug Discovery and Development

The choice between a tert-butyl and an n-butyl group can be a critical decision in lead optimization, driven by the specific requirements of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Probing Binding Pockets: The rigid and bulky tert-butyl group is an excellent tool for probing the size and shape of a hydrophobic pocket in a target protein. A significant increase in binding affinity with the tert-butyl analog can indicate a well-defined hydrophobic cavity. Conversely, the flexible n-butyl chain can adapt to more ambiguous or irregularly shaped pockets.

  • Improving Drug-like Properties: While both groups increase lipophilicity, the tert-butyl group can sometimes improve "drug-like" properties by enhancing metabolic stability. A study on 2-amino-5-tert-butylpyridine demonstrated its improved physicochemical properties over its aniline counterpart, highlighting the value of this fragment in drug design.[13][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing both isomers provides crucial information for the structure-activity relationship. If the tert-butyl analog is significantly more potent, it suggests that a bulky, hydrophobic group is preferred in that region of the molecule. If the n-butyl analog is more active, it may indicate that flexibility or a specific linear conformation is required for optimal interaction with the target.

Conclusion

While 5-tert-butyl-2-methoxypyridine and 5-butyl-2-methoxypyridine are structural isomers with the same molecular formula and weight, the arrangement of their butyl groups leads to significant differences in their three-dimensional shape, physicochemical properties, and reactivity. The tert-butyl isomer is characterized by high steric bulk and metabolic stability, making it a valuable substituent for blocking metabolic pathways and interacting with well-defined hydrophobic pockets. The n-butyl isomer offers conformational flexibility, allowing it to adapt to various binding site topographies. A thorough understanding of these differences enables medicinal chemists to make rational design choices, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]

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  • International Journal of Engineering Inventions. (2022, December). Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. Available from: [Link]

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  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]

  • PubChem. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}-2-methoxypyridine-4-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Available from: [Link]

  • PubMed. (2011, July 15). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available from: [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Available from: [Link]

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  • ACS Publications. (2025, February 26). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available from: [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • LookChem. (2022, September 26). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Available from: [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Available from: [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Available from: [Link]

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Safety Data Sheet (SDS) for 5-(tert-Butyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-(tert-Butyl)-2-methoxypyridine

Compound Profile and Inferred Hazard Analysis

5-(tert-Butyl)-2-methoxypyridine is an organic compound featuring a pyridine ring, a heterocyclic scaffold common in pharmaceutical development. The ring is substituted with a methoxy (-OCH₃) group and a bulky, hydrophobic tert-butyl group. This structure suggests it is likely a liquid or low-melting solid at room temperature, with limited water solubility.[1][2][3]

The primary hazards associated with this class of compounds are inferred from related structures and are summarized below.[3][4][5][6][7][8][9] The causality stems from the pyridine nitrogen, which can be irritating to mucous membranes, and the organic nature of the molecule, which can lead to skin and eye irritation upon contact.

Table 1: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 3 or 4 (To be determined)H226/H227: Flammable liquid and vapor or Combustible liquid
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed

The following diagram illustrates the likely hazard pictograms applicable to this compound based on the analysis of its structural analogs.

GHS_Pictograms cluster_0 Inferred GHS Pictograms flame flame_label GHS02: Flammable exclamation exclamation_label GHS07: Irritant / Acutely Toxic

Caption: Inferred GHS Pictograms for 5-(tert-Butyl)-2-methoxypyridine.

Physical and Chemical Properties (Predicted)

Specific quantitative data for 5-(tert-Butyl)-2-methoxypyridine is not available. The table below includes data for the parent compound, 2-methoxypyridine, to provide a baseline for estimation. The addition of the tert-butyl group will increase the molecular weight, boiling point, and reduce water solubility.

Table 2: Physical and Chemical Properties
PropertyValue (5-(tert-Butyl)-2-methoxypyridine)Value (2-Methoxypyridine - for reference)
Molecular Formula C₁₀H₁₅NOC₆H₇NO
Molecular Weight 165.23 g/mol 109.13 g/mol
Appearance To be determined (likely clear, colorless to pale yellow liquid)Clear very slight yellow liquid[1]
Boiling Point Not available142 °C[1]
Flash Point Not available113 °C (closed cup)[10]
Solubility Not available (predicted to be slightly soluble in water)Slightly soluble in water[1]
Partition Coefficient (n-octanol/water) Not available1.34[3]

Core Risk Mitigation: Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of vapors.[7][11][12] Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical.

The selection of appropriate PPE is a critical decision point in any experimental workflow. The following diagram outlines this logical process.

PPE_Workflow start Start: Assess Task inhalation_risk Inhalation Risk? (Vapors, Aerosols) start->inhalation_risk skin_contact_risk Skin/Eye Contact Risk? inhalation_risk->skin_contact_risk No fume_hood Work in Chemical Fume Hood inhalation_risk->fume_hood Yes respirator Consider Vapor Respirator (if hood unavailable/failsafe) inhalation_risk->respirator High/Uncontrolled gloves Wear Nitrile Gloves (Double-glove for transfers) skin_contact_risk->gloves Yes end Proceed with Task skin_contact_risk->end No fume_hood->skin_contact_risk lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat goggles Wear Chemical Splash Goggles lab_coat->goggles face_shield Add Face Shield for Splash-Intensive Tasks goggles->face_shield Splash Potential goggles->end face_shield->end

Caption: Decision workflow for selecting appropriate PPE.

Protocol for Safe Handling and Storage

Handling:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. For significant quantities or splash risks, use a face shield and consider double-gloving.[5][7][13][14]

  • Chemical Transfer: Use spark-proof tools and ground/bond containers during transfer to prevent static discharge.[3][6][13][15] All manipulations should be performed within the fume hood.

  • Hygiene: After handling, wash hands and face thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4][5][8][12]

  • Decontamination: Decontaminate all work surfaces after use.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][10][11][16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6][15][17]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][14][15][16]

  • The recommended storage temperature for analogous compounds is often refrigerated (2-8 °C).[7][10][11]

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Table 3: First-Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][6][11][16]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5][11][16] Seek medical attention if irritation persists.[4][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][11][13][16] Remove contact lenses if present and easy to do.[4][5][13] Seek immediate medical attention.[11]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11][18]
Protocol for Small Chemical Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the substance is volatile, evacuate the lab.

  • Control Vapors & Ignition Sources: Ensure adequate ventilation (fume hood). Remove all sources of ignition.[5][6][12]

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[5][6][12][13][18] Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[5][19]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Label the waste container appropriately and dispose of it according to institutional and local hazardous waste regulations.[4][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to cool containers.[6][11][13][18][20]

  • Unsuitable Media: Do not use a solid stream of water, as it may spread the fire.[13]

  • Specific Hazards: Combustion is expected to produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13][14][16][21][22] Containers may explode if heated.[13][15][20] Vapors are likely heavier than air and may travel to an ignition source and flash back.[15][20][21]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][13][15][16][18][21]

References

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet - tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid. Retrieved from [Link]

  • Greenbook.net. (n.d.). Safety Data Sheet - FUSION 360 FOLIAR PG-31. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Methyl Propyl Ketone. Retrieved from [Link]

  • Airgas. (2010). Material Safety Data Sheet - Trimethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • GHC. (2024). Safety Data Sheet - Trimethylamine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

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Navigating the Synthesis and Procurement of 5-(tert-Butyl)-2-methoxypyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the 5-Substituted-2-methoxypyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] The substitution pattern on this ring profoundly influences a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy.[2]

The 2-methoxy substitution, in particular, can serve as a "masked" pyridone and can influence the basicity of the pyridine nitrogen through inductive effects.[5] The tert-butyl group at the 5-position provides steric bulk, which can be exploited to probe the topology of binding pockets and enhance metabolic stability by shielding adjacent positions from enzymatic degradation. This unique combination of substituents makes 5-(tert-Butyl)-2-methoxypyridine an attractive building block for generating novel compounds with tailored pharmacological profiles.

Procurement Strategy: The Necessity of Custom Synthesis

A thorough search of commercial chemical catalogs reveals that 5-(tert-Butyl)-2-methoxypyridine is not a stock item. This necessitates a custom synthesis approach for its acquisition. Engaging a Contract Research Organization (CRO) specializing in custom chemical synthesis is the most efficient route for obtaining this and other non-commercially available compounds.[6][7][8][9]

Selecting a Custom Synthesis Partner

Choosing the right CRO is a critical decision. Key factors to consider include:

  • Expertise in Heterocyclic Chemistry: The CRO should have a proven track record in the synthesis of pyridine derivatives and other complex organic molecules.[10]

  • Scale-up Capabilities: The ability to synthesize the required quantity, from milligrams for initial screening to kilograms for later-stage development, is crucial.[6][11]

  • Analytical Capabilities: Ensure the CRO provides comprehensive analytical data to confirm the identity and purity of the final compound, such as NMR, LC-MS, and HPLC.[6]

  • Communication and Project Management: A transparent and collaborative process with regular progress updates is essential for a successful partnership.[11][12]

The Custom Synthesis Workflow

The process of engaging a CRO for custom synthesis typically follows a well-defined workflow. Researchers should be prepared to provide the CRO with the desired chemical structure, CAS number (if available), required quantity, and desired purity.

Below is a generalized workflow for a custom synthesis project:

Custom Synthesis Workflow start Researcher Defines Needs (Structure, Quantity, Purity) cro_selection Select & Contact CRO(s) for Quotation start->cro_selection nda Sign Non-Disclosure Agreement (NDA) cro_selection->nda quote Receive & Evaluate Quotation (Timeline, Cost, Deliverables) nda->quote po Issue Purchase Order (PO) quote->po synthesis CRO Commences Synthesis & Provides Updates po->synthesis qc Quality Control & Analysis (NMR, LC-MS, etc.) synthesis->qc delivery Compound & Certificate of Analysis (CoA) Delivered qc->delivery end Project Completion delivery->end

Caption: A typical workflow for engaging a Contract Research Organization (CRO) for custom chemical synthesis.

Potential Custom Synthesis Providers

The following table lists several CROs with expertise in custom chemical synthesis. This is not an exhaustive list, and researchers are encouraged to conduct their own due diligence.

Company NameServices OfferedGeographic Location
SV ChemBioTechCustom chemical synthesis from milligrams to multi-kilograms, full analytical support.[6]USA
Otava ChemicalsCustom synthesis of organic molecules, literature search, and computational chemistry services.[11]Canada
ResolveMass Laboratories Inc.Custom synthesis for pharmaceuticals, biotechnology, and academia with a focus on small and large molecules.[7]USA & Canada
BOC SciencesCustom chemical synthesis and manufacturing for various industries, including radiolabeled synthesis.[8]USA
ChiroBlockSpecializes in first-time synthesis of complex compounds and process optimization.[9]Germany
Apex MolecularFee-for-service and full-time equivalent (FTE) chemistry research services.[12]UK
CalChem SynthesisCRO serving biotech and pharmaceutical companies, founded by experienced industry scientists.[13]USA

A Plausible Synthetic Route to 5-(tert-Butyl)-2-methoxypyridine

Proposed Synthetic Workflow

Synthetic Workflow start_material 5-Bromo-2-methoxypyridine step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Negishi) start_material->step1 product 5-(tert-Butyl)-2-methoxypyridine step1->product reagent1 tert-Butylboronic acid or tert-Butylzinc chloride reagent1->step1 purification Purification (Chromatography) product->purification

Caption: A proposed synthetic workflow for 5-(tert-Butyl)-2-methoxypyridine via a cross-coupling reaction.

Step-by-Step Experimental Protocol (Hypothetical)

It is imperative that this hypothetical protocol be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a ligand (if necessary).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or THF.

  • Reagent Addition: In a separate flask, prepare a solution of the tert-butylating agent, such as tert-butylboronic acid (for Suzuki coupling) or tert-butylzinc chloride (for Negishi coupling), and a suitable base (e.g., K₂CO₃ for Suzuki). Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(tert-Butyl)-2-methoxypyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The 5-substituted-2-methoxypyridine scaffold is a valuable pharmacophore in modern drug discovery. The strategic placement of substituents allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.

  • Modulation of Physicochemical Properties: The methoxy group can influence a molecule's metabolic stability and solubility.[17]

  • Probing Structure-Activity Relationships (SAR): The tert-butyl group provides a bulky substituent to explore the steric requirements of a target's binding site.

  • Versatile Synthetic Handle: The pyridine ring can be further functionalized at other positions to create a library of analogs for screening.

While specific examples of drugs containing the 5-(tert-Butyl)-2-methoxypyridine core are not prevalent in publicly available literature, the broader class of substituted pyridines is well-represented in approved pharmaceuticals.[2][4] The principles of medicinal chemistry suggest that this building block holds significant potential for the development of novel therapeutics across various disease areas.

Conclusion

5-(tert-Butyl)-2-methoxypyridine represents a valuable yet commercially unavailable building block for chemical researchers. Its procurement necessitates a strategic partnership with a custom synthesis provider. A plausible synthetic route can be devised based on established cross-coupling methodologies. The unique structural features of this compound make it a promising scaffold for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding to empower researchers in their pursuit of innovative chemical entities.

References

  • SV ChemBioTech. (n.d.). Custom Chemical Synthesis Services. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 11). Comprehensive Guide to Custom Synthesis Service. Retrieved from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved from [Link]

  • Various Authors. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Various Authors. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. Retrieved from [Link]

  • Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved from [Link]

  • Various Authors. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Duplicate of Reference 7, content is the same].
  • Various Authors. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to 5. Reagents and conditions. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). Chemical Services.
  • ChiroBlock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

  • Epichem. (n.d.). Fee Structure. Retrieved from [Link]

  • CalChem Synthesis. (n.d.). Custom Synthesis | San Diego | California | USA. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]

  • o2h discovery. (2024, March 26). Custom Synthesis Services | Medicinal Chemistry CRO. Retrieved from [Link]

  • ChiroBlock GmbH. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • ACS Publications. (2010, May 4). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-(tert-Butyl)-2-methoxypyridine from 5-(tert-butyl)-2-chloropyridine

Optimized Synthesis of 5-(tert-Butyl)-2-methoxypyridine via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(tert-butyl)-2-methoxypyridine from 5-(tert-butyl)-2-chloropyridine .[1] This transformation utilizes a Nucleophilic Aromatic Substitution (

1

While 2-chloropyridines are generally reactive, the presence of the bulky, electron-donating tert-butyl group at the C5 position introduces specific steric and electronic considerations.[1] This guide provides an optimized method using sodium methoxide in methanol under reflux, ensuring high conversion (>95%) and minimizing side reactions.

Key Performance Indicators:

  • Typical Yield: 85–92% (Isolated)[1]

  • Purity: >98% (GC/HPLC)

  • Scale: Scalable from milligram to kilogram batches.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (


)123

14
  • Activation: The nitrogen atom in the pyridine ring acts as an electron sink (analogous to a nitro group in benzene), lowering the energy of the transition state.

  • Addition: The methoxide nucleophile (

    
    ) attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen.
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Impact of the 5-tert-Butyl Group:

  • Electronic: The tert-butyl group is inductively electron-donating (+I).[1] This slightly increases electron density in the ring, potentially raising the activation energy compared to unsubstituted 2-chloropyridine. Consequently, vigorous reflux is strictly required to drive the reaction to completion.

  • Steric: Located at position 5, the tert-butyl group is distal to the reaction center (C2), causing negligible steric hindrance to the incoming nucleophile.

Figure 1: Reaction Mechanism & Pathway

SNAr_MechanismReactantsReactants5-(t-Bu)-2-Cl-Pyridine+ NaOMeTSMeisenheimer Complex(Anionic Intermediate)Reactants->TSNucleophilic Attack (Slow Step)ProductProduct5-(t-Bu)-2-OMe-Pyridine+ NaClTS->ProductElimination of Cl- (Fast Step)

Caption: The

1
Experimental Protocol
3.1. Reagents and Materials
ReagentMW ( g/mol )Equiv.[1]Role
5-(tert-Butyl)-2-chloropyridine 169.651.0Substrate
Sodium Methoxide (NaOMe) 54.021.5 - 2.0Nucleophile
Methanol (Anhydrous) 32.0410-15 VolSolvent
Water / Brine --Quench/Wash
Ethyl Acetate (EtOAc) --Extraction Solvent

Critical Note on NaOMe: Commercial 25-30% wt. solutions of NaOMe in methanol are convenient and preferred over solid NaOMe, which is highly hygroscopic and can lose titer rapidly.

3.2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Under an inert atmosphere (

    
     or Ar), charge the flask with 5-(tert-butyl)-2-chloropyridine  (1.0 equiv).
    
  • Add anhydrous methanol (10 volumes relative to substrate mass).

  • Add Sodium Methoxide solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.[1][5]

Step 2: Reaction

  • Heat the mixture to reflux (approx. 65°C) .

  • Maintain reflux for 6–12 hours .

    • Monitoring: Check progress via TLC (Solvent: 10% EtOAc in Hexanes) or HPLC. The starting material (chloride) should be fully consumed. If >5% remains after 12 hours, add an additional 0.5 equiv of NaOMe and reflux for 4 more hours.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of methanol. Do not distill to dryness; leave a slurry.

  • Dilute the residue with Water (10 volumes) and EtOAc (10 volumes).

  • Transfer to a separatory funnel and shake vigorously.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers and wash with Brine (saturated NaCl).

Step 4: Drying and Concentration

  • Dry the combined organic phase over anhydrous

    
     or 
    
    
    .
  • Filter off the drying agent.

  • Concentrate under reduced pressure to yield the crude oil.

Step 5: Purification

  • Distillation: For large scales (>10g), vacuum distillation is the preferred method. The product is a liquid with a high boiling point.

  • Chromatography: For smaller scales, pass through a short pad of silica gel (eluting with 5-10% EtOAc/Hexanes) to remove trace color/impurities.[1]

Figure 2: Process Workflow

WorkflowStartStart: Charge Reactants(Substrate + NaOMe + MeOH)RefluxReflux at 65°C(6-12 Hours)Start->RefluxCheckQC Check (TLC/HPLC)Conversion >98%?Reflux->CheckCheck->RefluxNo (Add NaOMe)ConcentrateRemove MeOH(Rotavap)Check->ConcentrateYesQuenchAq. Quench & Extraction(Water / EtOAc)Concentrate->QuenchDryDry (Na2SO4) & FilterQuench->DryFinalFinal ProductClear/Pale Yellow LiquidDry->Final

Caption: Operational workflow for the synthesis and isolation of 5-(tert-butyl)-2-methoxypyridine.

Process Safety & Handling
  • Sodium Methoxide: Highly corrosive and moisture-sensitive.[1] Reacts violently with water to generate heat and methanol.[1][6] Always handle in a fume hood.

  • Methanol: Toxic by ingestion and inhalation.[1] Highly flammable.[1][5][6][7]

  • Exotherm Control: While the reaction itself is not violently exothermic, the initial mixing of NaOMe and the quench step (destruction of excess alkoxide) can generate heat. Quench slowly.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagents.[1]Use anhydrous MeOH; ensure NaOMe is fresh.[1]
Low Conversion Insufficient temperature.[1][2]Ensure vigorous reflux; consider using a sealed tube at 80°C.
Hydrolysis Product (Pyridone) Excessive water present.Water competes with methoxide to form the 2-hydroxypyridine (tautomerizes to pyridone).[1] Ensure dry conditions.
Dark Coloration Oxidation or polymerization.[1]Conduct reaction under Nitrogen/Argon atmosphere.
References
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • European Patent Office. Preparation of 2-t-butyl-5-hydroxypyrimidine (Analogous Chemistry). EP0117883B1.[1] Available at:

  • International Labour Organization (ILO). ICSC 0771 - Sodium Methylate Safety Card.[1] Available at: [Link][1]

Application Note & Protocol: Methoxylation of 5-tert-butyl-2-halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-tert-butyl-2-methoxypyridine, a key building block in pharmaceutical and materials science. The protocol details a robust method for the methoxylation of 5-tert-butyl-2-halopyridines via a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the underlying mechanism, offer a detailed, step-by-step experimental procedure, discuss critical process parameters, and provide troubleshooting guidance. This application note is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction: Significance and Synthetic Challenges

2-Alkoxypyridines are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The specific target of this protocol, 5-tert-butyl-2-methoxypyridine, serves as a crucial intermediate in the synthesis of ligands for asymmetric catalysis, agrochemicals, and pharmaceutical agents. The tert-butyl group, while imparting desirable steric and electronic properties to the final molecule, presents a significant challenge during synthesis. Its bulkiness can sterically hinder the approach of nucleophiles to the pyridine ring, necessitating carefully optimized reaction conditions to achieve high yields.

The conversion of 2-halopyridines to 2-methoxypyridines is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This pathway is particularly favored in heteroaromatic systems like pyridine, where the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, especially at the ortho (C2) and para (C4) positions.[1][2] The negative charge of the intermediate complex can be effectively delocalized onto the electronegative nitrogen atom, stabilizing the transition state and facilitating the substitution.[2]

Reaction Mechanism and Key Parameters

The methoxylation of a 5-tert-butyl-2-halopyridine with sodium methoxide proceeds via the classical SNAr addition-elimination mechanism.

Mechanism Steps:

  • Nucleophilic Attack: The methoxide anion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the halide leaving group. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring.[2] This stabilization is crucial for the reaction to proceed.

  • Elimination (Rearomatization): The aromaticity of the pyridine ring is restored through the expulsion of the halide ion (e.g., Cl⁻, Br⁻), which is a good leaving group. This step yields the final product, 5-tert-butyl-2-methoxypyridine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine 5-tert-butyl-2-halopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Halopyridine->Meisenheimer + CH₃O⁻ (Nucleophilic Attack) Methoxide CH₃O⁻Na⁺ Methoxide->Meisenheimer Product 5-tert-butyl-2-methoxypyridine Meisenheimer->Product - X⁻ (Elimination) Salt Na⁺X⁻ Meisenheimer->Salt

Caption: SNAr mechanism for the methoxylation of 5-tert-butyl-2-halopyridine.

Key Parameters for Optimization:
  • Choice of Halide (X): The reactivity of the 2-halopyridine starting material follows the general trend I > Br > Cl > F for leaving group ability in SNAr reactions under many conditions. However, cost and availability often make the 2-chloro or 2-bromo derivatives the preferred starting materials.

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly effective for SNAr reactions.[3][4] These solvents excel at solvating the sodium cation while leaving the methoxide anion "naked" and highly nucleophilic, thereby accelerating the reaction rate.[3] Methanol can also be used as both a solvent and the source of the methoxide (in the presence of a strong base like NaH or Na), though higher temperatures may be required.

  • Temperature: Due to the steric hindrance imparted by the tert-butyl group, elevated temperatures (typically 80-150 °C) are often necessary to provide sufficient thermal energy to overcome the activation barrier. Reaction progress should be monitored to avoid decomposition at excessive temperatures.

  • Catalysis: While many SNAr reactions on pyridines proceed without a catalyst, copper catalysis can be employed to facilitate the methoxylation, especially for less reactive aryl chlorides or bromides.[5][6] Copper(I) salts, often in conjunction with a ligand, can enable the reaction to proceed under milder conditions.[5]

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis of 5-tert-butyl-2-methoxypyridine from 5-tert-butyl-2-chloropyridine.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)AmountNotes
5-tert-butyl-2-chloropyridine50561-23-4169.6510.01.70 gStarting Material
Sodium Methoxide (NaOMe)124-41-454.0215.00.81 gNucleophile, 1.5 equivalents
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-578.13-20 mLSolvent
Diethyl Ether (Et₂O)60-29-774.12-As neededFor extraction
Saturated aq. NH₄Cl12125-02-953.49-As neededFor quenching
BrineN/AN/A-As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededDrying agent
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow Setup 1. Assemble Glassware (Flask, Condenser) Inert 2. Purge with N₂/Ar Setup->Inert Reagents 3. Charge Reagents (Substrate, NaOMe, DMSO) Inert->Reagents Heat 4. Heat to 120 °C Reagents->Heat React 5. Monitor Reaction (by TLC/GC-MS) Heat->React Cool 6. Cool to RT React->Cool Quench 7. Quench with aq. NH₄Cl Cool->Quench Extract 8. Extract with Et₂O Quench->Extract Wash 9. Wash Organic Layer (Water, Brine) Extract->Wash Dry 10. Dry with MgSO₄ Wash->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Purify via Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow for the methoxylation reaction.

Step-by-Step Procedure
  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the flask, add 5-tert-butyl-2-chloropyridine (1.70 g, 10.0 mmol) and anhydrous DMSO (20 mL). Stir the mixture until the starting material is fully dissolved. Carefully add sodium methoxide (0.81 g, 15.0 mmol, 1.5 eq.) in one portion. Causality Note: Sodium methoxide is highly hygroscopic and reactive with water; adding it under an inert atmosphere to an anhydrous solvent is critical to prevent quenching of the nucleophile and ensure high reaction efficiency.

  • Reaction: Heat the reaction mixture to 120 °C using a heating mantle. Causality Note: The elevated temperature is required to overcome the steric hindrance from the bulky tert-butyl group and achieve a reasonable reaction rate.

  • Monitoring: Stir the reaction at 120 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution with stirring. Safety Note: Quenching can be exothermic. Perform this step slowly.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes residual DMSO and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford 5-tert-butyl-2-methoxypyridine as a clear oil.

Troubleshooting and Process Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive sodium methoxide (due to moisture).2. Insufficient temperature or reaction time.3. Starting material is unreactive (e.g., 2-fluoropyridine might require different conditions).1. Use freshly opened or properly stored sodium methoxide. Consider using a solution of NaOMe in MeOH or generating it in situ.2. Increase the reaction temperature in 10 °C increments or extend the reaction time. Monitor by TLC/GC-MS.3. If using a different halide, optimize conditions accordingly.
Formation of Byproducts 1. Decomposition at high temperatures.2. Competing side reactions.1. Lower the reaction temperature and extend the reaction time.2. If significant byproducts are observed, consider a copper-catalyzed protocol which may offer higher selectivity at lower temperatures.[5]
Difficult Purification Presence of residual DMSO.Ensure thorough washing with water during the work-up phase. Multiple extractions and washes are key to removing the high-boiling DMSO solvent.

Safety Precautions

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals.[3] Avoid skin contact and wear appropriate gloves.

  • Solvents: Diethyl ether is extremely flammable. Perform extractions and solvent removal in a well-ventilated fume hood away from ignition sources.

  • Pressurization: The reaction should be conducted behind a safety shield, especially if performed in a sealed vessel, as heating solvents can cause pressure buildup.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemical Communications (RSC Publishing). Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • Kennesaw State University. Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. [Link]

  • ResearchGate. Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]

  • Google Patents. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Chemical Communications (RSC Publishing). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • National Center for Biotechnology Information. Dynamic Nucleophilic Aromatic Substitution of Tetrazines. [Link]

  • ACS Publications. The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. [Link]

  • Beilstein Journals. Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. [Link]

  • ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Nature. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]

  • Chemical Science (RSC Publishing). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. [Link]

  • National Center for Biotechnology Information. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • MDPI. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. [Link]

  • Nanyang Technological University. Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. [Link]

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Application Notes and Protocols for Advanced Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Palladium-Catalyzed Cross-Coupling in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These transformations are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The success of these reactions is critically dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[1][3] This guide focuses on the application of sterically hindered and electron-rich phosphine ligands, exemplified by the Buchwald-type ligands, in key cross-coupling reactions. We will also explore the potential use of complex heterocyclic substrates, such as 5-(tert-Butyl)-2-methoxypyridine, within this catalytic framework.

The Critical Role of Ligand Design: A Deep Dive into Steric and Electronic Effects

The efficacy of a palladium catalyst in a cross-coupling reaction is intricately linked to the properties of its coordinating phosphine ligands.[1] Two key parameters dictate a ligand's performance: its steric bulk and its electronic character.

  • Steric Hindrance: Large, bulky ligands promote the formation of monoligated palladium species, which are highly active in the oxidative addition step of the catalytic cycle.[4] This steric bulk can also facilitate the final reductive elimination step, which is often crucial for the coupling of sterically demanding substrates.[1]

  • Electronic Properties: Electron-rich phosphine ligands enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the organohalide to the Pd(0) complex, a key step in the catalytic cycle.[3][5]

The interplay of these steric and electronic factors is a central theme in the design of modern phosphine ligands, such as the widely used Buchwald ligands (e.g., XPhos, SPhos).[6][7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a series of well-defined steps. The phosphine ligand plays a crucial role in each of these steps.

Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-Pd(II)-X(L) R-Pd(II)-X(L) Oxidative_Addition->R-Pd(II)-X(L) Transmetalation Transmetalation R-Pd(II)-X(L)->Transmetalation R-Pd(II)-R'(L) R-Pd(II)-R'(L) Transmetalation->R-Pd(II)-R'(L) M-X M-X Transmetalation->M-X - M-X Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst R-R' R-R' Reductive_Elimination->R-R' Product M-R' M-R' M-R'->Transmetalation + M-R' R-X R-X R-X->Oxidative_Addition + R-X

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling of a Heterocyclic Substrate

This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using a bulky, electron-rich phosphine ligand. As a representative example, we will consider the coupling of 5-(tert-Butyl)-2-chloropyridine with an arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-(tert-Butyl)-2-chloropyridine≥97%Commercial SourceSubstrate
Arylboronic Acid≥98%Commercial SourceCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourcePalladium Precursor
XPhos≥98%Commercial SourcePhosphine Ligand
Potassium Phosphate (K₃PO₄)AnhydrousCommercial SourceBase
TolueneAnhydrousCommercial SourceSolvent
1,4-DioxaneAnhydrousCommercial SourceCo-solvent
WaterDegassed, DeionizedIn-house
Nitrogen or ArgonHigh PurityInert Gas
Experimental Workflow

Experimental Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar). Reagents Add Pd(OAc)₂, XPhos, K₃PO₄, 5-(tert-Butyl)-2-chloropyridine, and arylboronic acid to the flask. Setup->Reagents Solvent Add anhydrous toluene and 1,4-dioxane. Reagents->Solvent Degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles). Heat Heat the reaction to the specified temperature (e.g., 100 °C) with vigorous stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Filter Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite. Cool->Filter Extract Wash the filtrate with water and brine. Filter->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[8]

Detailed Step-by-Step Protocol
  • Reaction Setup: In a nitrogen-filled glovebox, add palladium(II) acetate (0.02 mmol, 1.0 mol%), XPhos (0.04 mmol, 2.0 mol%), potassium phosphate (4.0 mmol, 2.0 equiv), 5-(tert-Butyl)-2-chloropyridine (2.0 mmol, 1.0 equiv), and the arylboronic acid (2.4 mmol, 1.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene (10 mL) and 1,4-dioxane (2 mL) via syringe under a positive pressure of nitrogen.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, reaction time, or catalyst loading. The choice of base and solvent can also significantly impact the reaction outcome.

  • Protodeboronation: A common side reaction in Suzuki-Miyaura coupling is the protodeboronation of the boronic acid.[9][10][11] This can be minimized by using anhydrous solvents and reagents, and by carefully selecting the base.

  • Ligand Selection: While XPhos is a highly versatile ligand, other bulky, electron-rich phosphine ligands such as SPhos or RuPhos may provide better results for specific substrate combinations.[6][7] A screening of different ligands may be necessary to optimize the reaction.

Conclusion

The judicious selection of a phosphine ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands have revolutionized the field, enabling the coupling of previously challenging substrates under milder conditions. The protocol provided herein serves as a robust starting point for researchers and scientists in drug development and related fields to successfully employ these powerful synthetic methods.

References

  • Bentham Science Publisher. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications.
  • ACS Publications. (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
  • PolyU Electronic Theses. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions.
  • MilliporeSigma. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
  • ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • Benchchem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • PubMed. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry.
  • Fiveable. (2025, August 15). 12.4 Palladium-catalyzed cross-coupling reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.

Sources

Application Notes & Protocols: Regioselective C-H Activation of 5-(tert-Butyl)-2-methoxypyridine at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Pyridine C-H Activation

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within a vast array of blockbuster pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structural motif. However, the selective functionalization of the pyridine ring remains a significant synthetic challenge. Traditional methods often require multi-step sequences involving pre-functionalized starting materials, generating substantial waste and limiting the accessible chemical space.

Direct C-H activation has emerged as a transformative strategy, offering a more atom-economical and efficient route to modify complex molecules.[1] This approach avoids the lengthy synthesis of organometallic reagents and the use of harsh reaction conditions often associated with classical cross-coupling reactions.[2] Despite significant progress, the inherent reactivity of the pyridine nitrogen, which can coordinate to and poison metal catalysts, presents a formidable obstacle to its own C-H functionalization.[3][4][5] This guide provides a detailed exploration of the regioselective C-H activation of 5-(tert-Butyl)-2-methoxypyridine at the C3 position, a transformation of considerable interest for the synthesis of novel pharmaceutical intermediates.

Mechanism & Rationale: Overcoming the Pyridine Challenge

The successful C-H activation of pyridine derivatives hinges on surmounting the challenge of catalyst inhibition by the lone pair of the nitrogen atom.[3][4] One effective strategy involves the use of directing groups, which can steer the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction.[6]

In the case of 5-(tert-Butyl)-2-methoxypyridine, the 2-methoxy group can serve as a weakly coordinating directing group. While not as strongly directing as more traditional groups like 2-pyridyl, it can influence the regiochemical outcome of the C-H activation process. The generally accepted mechanism for palladium-catalyzed C-H activation involves the formation of a palladacycle intermediate.[7] The coordination of the palladium catalyst to the pyridine nitrogen is often the initial step, which can be followed by a concerted metalation-deprotonation (CMD) pathway to cleave a specific C-H bond.[8][9] The electronic and steric environment of the pyridine ring, as influenced by the tert-butyl and methoxy substituents, plays a crucial role in determining the site of C-H activation.

For C3-selective functionalization, the reaction likely proceeds through a pathway where the catalyst is directed to the C3 position, potentially influenced by the electronic push of the 2-methoxy group and the steric bulk of the 5-tert-butyl group disfavoring functionalization at C4 and C6.

Sources

Application Note & Protocol: Regioselective C6-Lithiation of 5-(tert-Butyl)-2-methoxypyridine via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Developing methods for its precise functionalization is paramount for accessing novel chemical entities with tailored properties. Among the various strategies, Directed ortho-Metalation (DoM) stands out as a powerful tool for achieving high regioselectivity in C-H bond activation.[1] This application note provides a comprehensive guide to the lithiation of 5-(tert-Butyl)-2-methoxypyridine, a valuable building block, focusing on the underlying mechanism, critical experimental parameters, and a detailed, field-proven protocol for its successful execution.

The methoxy group at the C2 position serves as an effective directing metalating group (DMG), guiding the deprotonation exclusively to the adjacent C6 position.[1] This process generates a potent nucleophilic aryllithium intermediate, which can be trapped with a wide array of electrophiles to install diverse functional groups. This approach circumvents the challenges often associated with traditional electrophilic aromatic substitution on π-deficient pyridine rings, which can produce mixtures of isomers.[2]

The Mechanism: Harnessing Lewis Acid-Base Interactions for Regiocontrol

The high regioselectivity of this reaction is a direct consequence of the Directed ortho-Metalation mechanism. The process is initiated by the coordination of the organolithium reagent (typically n-butyllithium, n-BuLi) to the Lewis basic oxygen atom of the C2-methoxy group. This coordination event brings the highly basic alkyl group of the n-BuLi into close proximity to the C6 proton, facilitating its abstraction over other protons on the ring.

This pre-lithiation complex is a critical intermediate that effectively lowers the kinetic barrier for deprotonation at the ortho position.[1] Once the C6 proton is removed, the resulting aryllithium species is stabilized by the continued coordination with the methoxy group, preventing isomerization or decomposition at low temperatures.[3] The bulky tert-butyl group at the C5 position provides steric hindrance that further disfavors any potential interaction or deprotonation at the C4 position.

Figure 1: Directed ortho-Metalation (DoM) mechanism.

Critical Experimental Parameters & Justification

The success of this lithiation hinges on the precise control of several key experimental variables. Each choice is rooted in the chemical principles governing organolithium reactivity.

ParameterRecommended ConditionJustification & Expert Insights
Lithiating Agent n-Butyllithium (n-BuLi)n-BuLi offers a good balance of basicity for efficient deprotonation without excessive nucleophilicity that could lead to addition to the pyridine C=N bond.[2] Using stronger, more hindered bases like sec-butyllithium or lithium amide bases (LDA, LTMP) is also possible and can be beneficial if nucleophilic addition is a concern, though often unnecessary for this substrate under proper temperature control.[4][5]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Aprotic ethereal solvents are essential. They are unreactive towards the organolithium reagent and effectively solvate the lithium cation. THF is generally preferred for its superior ability to break down n-BuLi aggregates, increasing its reactivity.[6] Crucially, the solvent must be rigorously dried , as any trace of water will quench the organolithium reagent and the lithiated intermediate, leading to reaction failure.
Temperature -78 °C (Dry ice/acetone bath)This is arguably the most critical parameter. Maintaining a very low temperature is essential to prevent two primary side reactions: 1) Nucleophilic addition of n-BuLi to the electron-deficient pyridine ring, and 2) Decomposition of the thermally sensitive C6-lithiated intermediate.[7][8] The reaction should be maintained at or below -70 °C throughout the base addition and stirring period.
Stoichiometry 1.1 - 1.2 equivalents of n-BuLiA slight excess of the lithiating agent is used to ensure complete consumption of the starting material and to compensate for any minor quenching by trace impurities (e.g., atmospheric moisture, slightly acidic protons on glassware).
Atmosphere Inert (Nitrogen or Argon)Organolithium reagents and the resulting aryllithium intermediates are extremely sensitive to oxygen and moisture.[9] The entire procedure, from solvent transfer to quenching, must be conducted under a positive pressure of a dry, inert gas.

Detailed Experimental Protocol: Lithiation and Silylation

This protocol describes the C6-lithiation of 5-(tert-Butyl)-2-methoxypyridine and subsequent quenching with an electrophile, using trimethylsilyl chloride (TMSCl) as a representative example.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It is also corrosive. Always handle it in a fume hood under an inert atmosphere using proper syringe or cannula techniques.[9]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Ensure a suitable fire extinguisher (Class D, for combustible metals) is accessible.

  • All glassware must be oven- or flame-dried immediately before use to remove any adsorbed water.

Materials & Reagents:

  • 5-(tert-Butyl)-2-methoxypyridine

  • n-Butyllithium (e.g., 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, rubber septa, nitrogen/argon inlet, magnetic stir bar, syringes, and needles.

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Dissolution: To the flask, add 5-(tert-Butyl)-2-methoxypyridine (1.0 eq). Using a syringe, add anhydrous THF (approx. 0.1 M concentration) to dissolve the substrate completely.

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: While maintaining the internal temperature at or below -70 °C, slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Still at -78 °C, add trimethylsilyl chloride (1.2 eq) dropwise via syringe. The color of the reaction mixture will typically fade or disappear upon quenching.

  • Warming: After the addition of the electrophile, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add saturated aqueous NaHCO₃ solution to neutralize any acid and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(tert-Butyl)-2-methoxy-6-(trimethylsilyl)pyridine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Recovery of Starting Material Incomplete lithiation due to insufficient base, poor quality base, or quenching by moisture/air.Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is scrupulously dried and the system is kept under a positive pressure of inert gas.
Low Yield Reaction temperature too high, leading to side reactions. Insufficient reaction time. Impure electrophile.Ensure the internal temperature is maintained at -78 °C during base addition and stirring. Increase stirring time for lithiation if needed. Use a freshly opened or distilled electrophile.
Formation of Side Products Nucleophilic addition of n-BuLi to the pyridine ring (if butyl-adduct is observed).Maintain rigorous temperature control at -78 °C. If the problem persists, consider switching to a more hindered base like LDA or LTMP.[5]

References

  • Mulakayala, C., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Lecourt, T., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • El-Sayed, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Lecourt, T., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing). [Link]

  • Stymiest, J. L., et al. (2008). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Organic & Biomolecular Chemistry. [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Chen, B., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2021). Unified ionic and radical C-4 alkylation and arylation of pyridines. Nature Communications. [Link]

  • Concellón, C., et al. (2022). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC. [Link]

  • Fort, Y., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry. [Link]

  • El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]

  • DeMuro, A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Beak, P., & Snieckus, V. (1982). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Accounts of Chemical Research. [Link]

  • Rzepa, H. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution?. Henry Rzepa's Blog. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]

  • Kumar, P., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Application Note: Navigating Hydrophobic Sub-pockets with 5-(tert-Butyl)-2-methoxypyridine

[1]

Executive Summary

In the architecture of modern drug design, 5-(tert-Butyl)-2-methoxypyridine (5-tBu-2-OMe-Py) represents a "privileged fragment."[1] It uniquely balances two opposing requirements in lead generation: the need for significant lipophilic bulk to fill hydrophobic pockets (provided by the tert-butyl group) and the need for aqueous solubility and directional hydrogen bonding (provided by the methoxypyridine core).

This guide details the deployment of 5-tBu-2-OMe-Py as a fragment probe, outlining its physicochemical profile, biophysical screening protocols (STD-NMR), and strategies to mitigate its primary liability: metabolic oxidation.[1]

Physicochemical Profile & Design Logic

The 5-tBu-2-OMe-Py fragment is a Rule-of-Three (Ro3) compliant scaffold.[1] Its utility stems from the specific spatial arrangement of its functional groups:

  • The tert-Butyl "Anchor": A spherical, lipophilic moiety that efficiently displaces high-energy water molecules from hydrophobic sub-pockets (entropy-driven binding).[1]

  • The 2-Methoxy Group: Unlike a 2-pyridone (which is a hydrogen bond donor/acceptor pair), the 2-methoxypyridine locks the tautomer, presenting the pyridine nitrogen solely as a weak hydrogen bond acceptor and the methoxy oxygen as a weak acceptor, while preventing donor interactions.

  • The Pyridine Nitrogen: Provides essential water solubility (

    
     modulation) and a vector for metal coordination or hydrogen bonding in the active site.
    
Table 1: Physicochemical Properties (Calculated)
PropertyValuebiological Implication
Molecular Weight 165.23 DaIdeal for FBDD (Ro3 < 300 Da).[1] Leaves room for "growing."[2]
cLogP ~2.8 - 3.1High lipophilicity for its size; excellent membrane permeability.[1]
TPSA ~22 ŲLow polar surface area, favoring BBB penetration if required.
H-Bond Acceptors 2 (N, O)Vectorial interactions with backbone amides or Ser/Thr side chains.[1]
H-Bond Donors 0Reduces desolvation penalty upon binding.[1]
Rotatable Bonds 2Low entropic cost upon binding (rigid core).

Experimental Protocols

Protocol A: Synthesis & Quality Control

Objective: Preparation of high-purity 5-(tert-Butyl)-2-methoxypyridine from the commercially available chloro-precursor.[1] Fragment screening requires >98% purity to avoid false positives from aggregators.

Materials:

  • 5-(tert-Butyl)-2-chloropyridine (CAS: 102236-19-1)[1]

  • Sodium Methoxide (NaOMe), 25% wt in methanol

  • Anhydrous Methanol (MeOH) / THF[1]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 5-(tert-Butyl)-2-chloropyridine (1.0 eq) and anhydrous THF (5 volumes).

  • Nucleophilic Attack: Add Sodium Methoxide solution (2.0 eq) dropwise at 0°C under

    
     atmosphere.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride (

    
    ) and formation of the product (
    
    
    ).[1]
  • Work-up: Cool to RT. Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0–10% EtOAc in Hexanes). The product is a colorless oil/low-melting solid.[1]

  • QC Check (Critical): Run

    
    -NMR. Verify the integration of the tert-butyl singlet (9H, ~1.3 ppm) and methoxy singlet (3H, ~3.9 ppm). Note: Any trace of paramagnetic impurities will ruin subsequent NMR screening.
    
Protocol B: Biophysical Screening via STD-NMR

Objective: To detect low-affinity binding (

1

Mechanism: Magnetization is transferred from the saturated protein to the bound fragment via spin diffusion. Only binders show a signal in the difference spectrum.

Experimental Setup:

  • Sample Preparation:

    • Protein: 5–10

      
      M recombinant target protein in deuterated buffer (PBS or Tris, pH 7.4, in 
      
      
      ).
    • Ligand (Fragment): 500

      
      M 5-tBu-2-OMe-Py (100-fold excess).
      
    • Control: A sample containing only the ligand (no protein) to rule out direct irradiation artifacts.

  • NMR Parameters (Bruker 600 MHz):

    • Pulse Sequence: stddiffesgp.3 (STD sequence with excitation sculpting for solvent suppression).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).[1] Ensure no ligand signals are in this region.

    • Off-Resonance Irradiation: 30 ppm (control).[1]

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire interleaved on- and off-resonance scans (total scans: 512 or 1024).

    • Subtract the "On" spectrum from the "Off" spectrum.

  • Analysis:

    • Positive Hit: Signals corresponding to the tert-butyl (1.3 ppm) and methoxy (3.9 ppm) groups appear in the difference spectrum.[1]

    • Epitope Mapping: If the tert-butyl signal is significantly stronger (normalized to proton count) than the methoxy signal, the tert-butyl group is in closer contact with the protein surface (the "anchor").

Application Note: Metabolic Optimization & Hit-to-Lead

Challenge: While the tert-butyl group drives potency, it is a metabolic "soft spot," highly susceptible to CYP450-mediated hydroxylation (

1

Optimization Strategy: If microsomal stability assays (HLM) show high intrinsic clearance (

Workflow Visualization: Fragment Evolution

The following diagram illustrates the decision tree for evolving the 5-tBu-2-OMe-Py fragment.

FragmentEvolutionStartFragment Hit:5-(t-Bu)-2-OMe-PyridineScreenBiophysical Screen(STD-NMR / SPR)Start->ScreenPotencyPotency Check(IC50 < 500 µM?)Screen->PotencyConfirmed BinderMetabMetabolic Liability Check(HLM Stability)Potency->MetabYesGrowStrategy A: Fragment GrowingExtend from C3/C4 positionsto capture adjacent pocketsMetab->GrowStableOpt_tBuStrategy B: t-Butyl OptimizationMitigate CYP OxidationMetab->Opt_tBuHigh ClearanceSol1Bioisostere 1:Trifluoromethyl-cyclopropyl(Maintains shape, blocks CYP)Opt_tBu->Sol1Sol2Bioisostere 2:Difluoro-tert-butyl(Reduces e- density)Opt_tBu->Sol2

Caption: Decision matrix for evolving the 5-tBu-2-OMe-Py fragment. Note the bifurcation based on metabolic stability profiles.

Detailed Optimization Tactics:
  • The "Magic Methyl" vs. "Greasy t-Butyl": The tert-butyl group is often essential for potency but poor for ADME.[1]

  • Bioisostere Replacement:

    • Trifluoromethyl-cyclopropyl: As demonstrated by Barnes-Seeman (2013), replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group eliminates the C-H bonds susceptible to oxidation while maintaining the steric bulk and lipophilicity required for the hydrophobic pocket.[1]

    • Oxetanes: If the tert-butyl is too lipophilic, replacing a methyl with an oxygen (oxetane) can lower LogP while maintaining volume, though this changes the pharmacophore significantly.

References

  • Barnes-Seeman, D., et al. (2013).[3][4] "Metabolically Stable tert-Butyl Replacement."[1][3] ACS Medicinal Chemistry Letters, 4(6), 514–516.[3]

    • Key Insight: Establishes the trifluoromethyl-cyclopropyl moiety as a superior, metabolically stable bioisostere for the tert-butyl group in drug discovery.
  • Thomson, C. G., et al. (2011).[5] "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues." Bioorganic & Medicinal Chemistry Letters, 21(13), 3968-3974.[1]

    • Key Insight: Provides robust synthetic routes for tert-butyl pyridine fragments and discusses their physicochemical advantages over aniline analogs.
  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619.

    • Key Insight: Comprehensive review of FBDD methodologies, including the STD-NMR screening protocols described above.
  • Chiodi, D., & Ishihara, Y. (2024).[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[6]

    • Key Insight: Analyzes the specific structural and electronic role of methoxy substituents in ligand-target binding.

Application Note: Strategic Functionalization of the Pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 3-substituted-5-tert-butyl-2-methoxypyridines

Executive Summary & Scope

This Application Note details the high-fidelity synthesis of 3-substituted-5-tert-butyl-2-methoxypyridines . This specific scaffold is a privileged motif in medicinal chemistry, frequently appearing in S1P1 agonists, kinase inhibitors, and allosteric modulators where the tert-butyl group provides metabolic stability (blocking the C5 position) and lipophilicity, while the 2-methoxy group serves as a hydrogen bond acceptor and a handle for directed functionalization.

The guide prioritizes Directed Ortho Metalation (DoM) as the primary synthetic vehicle. Unlike electrophilic aromatic substitution (EAS), which often yields mixtures of regioisomers in pyridine systems, DoM leverages the coordination of the 2-methoxy group to exclusively target the C3 position.

Strategic Analysis: The "Why" and "How"
2.1 Structural Logic

The target molecule presents a unique challenge and opportunity:

  • Position 2 (Methoxy): Acts as a strong Directed Metalation Group (DMG). The oxygen lone pairs coordinate with lithium, bringing the base into proximity with the C3 proton.

  • Position 5 (tert-Butyl): A bulky, electron-donating group. Crucially, it blocks the C5 position, preventing unwanted metalation or substitution at this site.

  • The Challenge (C6 Attack): Pyridine rings are susceptible to nucleophilic attack at C2 and C6 by strong bases (e.g., n-BuLi), leading to alkylated dihydropyridines rather than the desired lithiated species.

2.2 The Solution: Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

To circumvent nucleophilic attack, this protocol utilizes LiTMP , a bulky, non-nucleophilic base. Unlike n-BuLi, LiTMP is too sterically hindered to attack the pyridine nitrogen or the C6 carbon, ensuring that the reaction pathway is exclusively deprotonation at C3.

G cluster_0 Mechanism of Action Start 2-Methoxy-5-tert-butylpyridine Inter C3-Lithiated Intermediate (Stabilized by O-Li coord) Start->Inter THF, -78°C Directing Effect Base LiTMP (in situ) Base->Inter Deprotonation Product 3-Substituted Product Inter->Product Quench with E+ Electrophile Electrophile (E+)

Figure 1: Reaction pathway demonstrating the Directed Ortho Metalation (DoM) strategy utilizing the 2-methoxy group as a DMG.[1]

Detailed Experimental Protocols
Protocol A: Precursor Synthesis (If not commercially available)

Objective: Synthesis of 2-methoxy-5-tert-butylpyridine from 2-chloro-5-tert-butylpyridine. Rationale: Nucleophilic aromatic substitution (


) is favored here due to the electron-deficient nature of the pyridine ring.
  • Reagents:

    • 2-Chloro-5-tert-butylpyridine (1.0 equiv)

    • Sodium Methoxide (NaOMe) (2.0 equiv, 25% wt in MeOH or solid)

    • Solvent: Anhydrous Methanol (MeOH)

  • Procedure:

    • Charge a round-bottom flask with 2-chloro-5-tert-butylpyridine and anhydrous MeOH (0.5 M concentration).

    • Add NaOMe slowly under

      
       atmosphere.
      
    • Reflux the mixture at 65-70°C for 12–16 hours. Monitor by TLC or LCMS for disappearance of starting material.

    • Workup: Cool to RT. Concentrate in vacuo to remove bulk MeOH. Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[2][3]
      
    • Purification: Usually sufficiently pure (>95%). If needed, distill or flash chromatography (Hexanes/EtOAc).

Protocol B: C3-Functionalization via DoM (Core Protocol)

Objective: Regioselective installation of substituent at C3.

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)

  • Substrate: 2-Methoxy-5-tert-butylpyridine (1.0 equiv)

  • Electrophile (E+) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Generation of LiTMP (In Situ):

    • Flame-dry a 3-neck flask and purge with Argon.

    • Add anhydrous THF and TMP. Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise via syringe pump over 10 minutes.

    • Critical Step: Warm the solution to 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Metalation:

    • Dissolve 2-methoxy-5-tert-butylpyridine in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiTMP solution at -78°C .

    • Stir at -78°C for 1 hour . The solution usually turns a distinct color (often yellow or orange), indicating anion formation.

  • Electrophile Quench:

    • Add the Electrophile (neat or in THF) dropwise.

    • Note: If using solid electrophiles (e.g., Iodine), dissolve in THF first.

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x).

    • Dry (

      
      ), filter, and concentrate.[2]
      

Table 1: Common Electrophiles and Expected Products

Electrophile (E+)Product Substituent (-R)Application
Iodine (

)
-ISuzuki/Sonogashira coupling precursor
DMF -CHOAldehyde for reductive amination/Wittig
Hexachloroethane -ClChlorinated scaffold
Triisopropyl borate -B(OH)

(after hydrolysis)
Boronic acid for Suzuki coupling
Diphenyl disulfide -SPhThioether synthesis
Protocol C: Suzuki-Miyaura Coupling (Post-Functionalization)

Objective: Converting the 3-Iodo or 3-Bromo derivative (from Protocol B) into a biaryl system.

  • Reagents: 3-Iodo-5-tert-butyl-2-methoxypyridine (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents. Heat at 90°C for 4–6 hours under Argon.

  • Validation: This step confirms the structural integrity of the C3-halogenated intermediate.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or incomplete lithiation.Distill THF over Na/Benzophenone. Ensure LiTMP formation involves a 0°C warm-up step.
Regioisomer Mix Attack at C6 or ring opening.Switch from n-BuLi/TMEDA to LiTMP . Ensure temperature stays <-70°C during substrate addition.
Starting Material Recovery Anion protonation before quench.Check inert atmosphere. Ensure Electrophile is dry (e.g., distill aldehydes).
"Wet" NMR Spectra Water in product.Pyridines are hygroscopic. Dry heavily under high vacuum or use azeotropic distillation with toluene.
References
  • Snieckus, V. (1990).[4] Directed Ortho Metalation.[4][5][6][7] Tertiary Amides and Carbamates as Synthetic Connections to Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., & Saulnier, M. G. (1980). Directed Metalation of 2-Methoxypyridines. Tetrahedron Letters, 21(43), 4137–4140. Link

  • Schlosser, M. (2005). The 2-Methoxypyridine Clump: A Case Study in Regioselective Metalation. European Journal of Organic Chemistry, 2005(8), 1538–1544. Link

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-methoxypyridine with BuLi-LiDMAE: Evidence for Regiospecificity at C-6.[8] Journal of Organic Chemistry, 68(6), 2243–2247. Link

    • Note: This reference is critical as it highlights the "wrong" way to do it (C6 attack)
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text for organolithium mechanisms).

Sources

Technical Application Note: 5-(tert-Butyl)-2-methoxypyridine as a Lipophilic Scaffold in Anti-Mycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with distinct mechanisms of action. 5-(tert-Butyl)-2-methoxypyridine represents a high-value "privileged scaffold" in modern anti-mycobacterial medicinal chemistry.

This structural motif serves two critical functions in drug design:

  • Metabolic Stability: The tert-butyl group at the C5 position acts as a "metabolic blocker," preventing cytochrome P450-mediated oxidation at a typically vulnerable site on the pyridine ring.

  • Lipophilic Targeting: The combination of the bulky tert-butyl group and the methoxy moiety optimizes the partition coefficient (LogP), facilitating penetration through the mycolic acid-rich mycobacterial cell wall. This scaffold is frequently utilized in the design of inhibitors targeting QcrB (cytochrome bc1:aa3 complex) and MmpL3 (mycolic acid transporter), mimicking the lipophilic tails of clinical candidates like Telacebec (Q203).

This guide details the synthesis, functionalization, and biological evaluation of this intermediate, providing a robust roadmap for its incorporation into lead optimization libraries.

Chemical Synthesis Protocol

Objective: Scalable synthesis of 5-(tert-Butyl)-2-methoxypyridine via Nucleophilic Aromatic Substitution (


).
Reaction Overview

The synthesis utilizes the electron-deficient nature of the pyridine ring (activated by the 2-chloro substituent) to facilitate methoxylation.



Materials
  • Starting Material: 2-Chloro-5-(tert-butyl)pyridine (Purity >97%)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt. % solution in methanol (or freshly prepared from Na metal).

  • Solvent: Anhydrous Methanol (MeOH).

  • Quench: Ammonium Chloride (saturated aq. solution).

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Charging: Add 2-Chloro-5-(tert-butyl)pyridine (10.0 g, 59.0 mmol) to the flask.

  • Solvation: Add anhydrous Methanol (50 mL) and stir until fully dissolved.

  • Reagent Addition: Dropwise add Sodium Methoxide solution (16.2 mL of 25% solution, ~70.8 mmol, 1.2 equiv) over 10 minutes. Note: Exothermic reaction; maintain temperature < 40°C during addition.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or LC-MS.[1]

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a new, slightly more polar spot (product) should appear.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate methanol under reduced pressure (Rotavap) to ~20% of original volume.

    • Dilute with Ethyl Acetate (100 mL) and quench with Saturated

      
       (50 mL).
      
    • Wash the organic layer with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Yield Expectation: 85–92% (Clear to pale yellow oil).

Functionalization for Library Generation

Context: To serve as a drug intermediate, the scaffold often requires a "handle" for coupling to the core pharmacophore (e.g., via Suzuki-Miyaura coupling).

Protocol: C3-Bromination (Regioselective)
  • Dissolve 5-(tert-Butyl)-2-methoxypyridine (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at 0°C.

  • Stir at room temperature for 12 hours. The bulky tert-butyl group at C5 and the directing effect of the methoxy group at C2 direct bromination primarily to the C3 position .

  • Isolate via standard aqueous workup.

  • Result: 3-Bromo-5-(tert-butyl)-2-methoxypyridine—a versatile coupling partner.

Biological Evaluation: Anti-Mycobacterial Assay

Protocol: Resazurin Microtiter Assay (REMA) Target Organism: Mycobacterium tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 screening).

Assay Logic

This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria. It is a self-validating system: lack of color change indicates successful bacterial inhibition.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the synthesized intermediate (or final coupled analog) in DMSO to a stock concentration of 10 mM.

    • Prepare serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate (100 µL/well). Final testing range: 100 µM to 0.09 µM.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase (

      
       0.6–0.8).
      
    • Dilute to

      
       0.001 (~
      
      
      
      CFU/mL).
  • Inoculation: Add 100 µL of bacterial suspension to each well. Total volume = 200 µL.

  • Controls (Self-Validation):

    • Negative Control: Media only (Checking sterility).

    • Growth Control: Bacteria + DMSO (No drug).

    • Positive Control: Isoniazid (MIC ~0.05 µg/mL) or Rifampicin.

  • Incubation: Incubate at 37°C for 5 days (M. smegmatis) or 7 days (M. tuberculosis).

  • Development:

    • Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80.

    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (No inhibition).

    • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm).

Mechanism of Action & Pathway Visualization

The 5-(tert-butyl)-2-methoxypyridine moiety is often designed to bind into hydrophobic pockets of the Cytochrome


 complex (QcrB) , disrupting the Electron Transport Chain (ETC) and depleting ATP.

MOA_Pathway Drug Drug Candidate (w/ 5-t-butyl-2-OMe-pyridine) CellWall Mycobacterial Cell Wall (Mycolic Acids) Drug->CellWall Passive Diffusion (Lipophilic t-Butyl) Target Target: QcrB Subunit (Cytochrome bc1 Complex) CellWall->Target Intracellular Accumulation ETC Electron Transport Chain (ETC) Target->ETC Inhibits Electron Flow (Menaquinol Oxidation) ATP ATP Synthesis (ATP Synthase) ETC->ATP Disrupts Proton Motive Force Death Bacterial Cell Death (Bioenergetic Collapse) ATP->Death Energy Depletion

Figure 1: Mechanism of Action for QcrB inhibitors utilizing lipophilic pyridine scaffolds. The tert-butyl group facilitates cell wall permeation, while the core structure binds the QcrB subunit, halting ATP production.

Data Summary Table: SAR Insights

Substituent at C5Substituent at C2LogP (Calc)Metabolic StabilityAnti-TB Potency (Predicted)
tert-Butyl Methoxy ~3.2 High (Steric block) High
MethylMethoxy~1.8Low (Oxidation prone)Moderate
HMethoxy~1.2ModerateLow (Poor penetration)
tert-ButylH~3.5HighModerate (Lacks H-bond acceptor)

Safety & Handling

  • Hazards: Pyridine derivatives are potential skin irritants and CNS depressants. 2-Chloro-5-(tert-butyl)pyridine is harmful if swallowed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

  • Synthesis of Pyridine Derivatives

    • Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 59, p. 202 (1979). Link

  • Anti-Mycobacterial Riminophenazines (SAR Context)

    • Molecules, 2014, 19(4), 4381-4394. "Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives". Link

  • Q203 (Telacebec)

    • Nature Medicine, 2013, 19, 1157–1160. "Imidazopyridine amide (IPA) compounds as antituberculosis agents".[2][3][4] Link

  • Resazurin Microtiter Assay (REMA)

    • Antimicrobial Agents and Chemotherapy, 1998, 42(10), 2680–2684. "Rapid, Colorimetric Assay for Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis". Link

  • Lipophilicity in Anti-TB Drug Design

    • Frontiers in Microbiology, 2022. "2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli".[5] Link

Sources

Application Notes & Protocols: Strategic Execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-5-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-5-tert-butylpyridine

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals. Within this class, 2-fluoro-5-tert-butylpyridine has emerged as a particularly valuable building block. Its utility stems from the unique reactivity of the 2-fluoro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[1][2][3] The fluorine atom at the C2 position further enhances this electrophilicity through its strong inductive effect.[4][5] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate, not the cleavage of the C-F bond.[1][4][6][7] Consequently, 2-fluoropyridines are significantly more reactive than their chloro- or bromo-analogues, often allowing for milder, more functional-group-tolerant reaction conditions.[1][5]

This guide provides a detailed examination of the SNAr mechanism on 2-fluoro-5-tert-butylpyridine, offers field-tested starting protocols for various nucleophile classes, and explains the causal logic behind experimental design choices.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction on 2-fluoro-5-tert-butylpyridine proceeds via a well-established two-step addition-elimination mechanism.[1][4]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The stability of this intermediate is paramount; the negative charge is delocalized across the molecule and, critically, onto the electronegative pyridine nitrogen atom, which provides substantial stabilization.[1][3]

  • Elimination of Fluoride: Aromaticity is restored through the elimination of the fluoride ion, which is a facile process, yielding the final substituted product.[1]

The presence of the 5-tert-butyl group, an electron-donating group, may slightly decrease the ring's electrophilicity compared to unsubstituted 2-fluoropyridine. However, this effect is generally modest, and the protocols for the parent compound provide an excellent and reliable starting point for optimization.

Caption: The addition-elimination mechanism of SNAr on 2-fluoro-5-tert-butylpyridine.

General Considerations for Successful SNAr Reactions

  • Atmosphere: For reactions employing strong, moisture-sensitive bases like potassium tert-butoxide (KOtBu), an inert atmosphere (Nitrogen or Argon) is essential to prevent quenching.[1]

  • Solvents: Use anhydrous solvents, particularly when strong bases are involved. Common solvents include Dimethyl Sulfoxide (DMSO), tert-Amyl alcohol, and Tetrahydrofuran (THF).[1]

  • Bases: The choice of base depends on the pKa of the nucleophile. Common choices include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and KOtBu.[1]

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.[1]

Workflow start Start reagents Weigh Reagents: - 2-Fluoro-5-tert-butylpyridine - Nucleophile - Base start->reagents setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup add_reagents Add Solvent, Base, Substrate, and Nucleophile setup->add_reagents reaction Heat to Specified Temperature add_reagents->reaction monitor Monitor Reaction by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: A typical experimental workflow for SNAr reactions.

Reaction Conditions & Protocols

The following tables summarize robust starting conditions for the SNAr of 2-fluoro-5-tert-butylpyridine with various nucleophile classes. These conditions are adapted from highly successful protocols for unsubstituted 2-fluoropyridine and are expected to yield high conversion.[1]

Reactions with N-Nucleophiles

Nitrogen nucleophiles are among the most common partners in SNAr reactions for pharmaceutical synthesis.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)
1° or 2° AmineMorpholineK₃PO₄t-Amyl-OH1103
AmideBenzamideK₂CO₃DMSO13012
N-HeterocycleIndoleK₂CO₃DMSO13012

Protocol 1: Synthesis of 2-Morpholino-5-tert-butylpyridine

This protocol details a standard procedure for reacting 2-fluoro-5-tert-butylpyridine with a secondary amine.

  • Materials:

    • 2-Fluoro-5-tert-butylpyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

    • Anhydrous tert-Amyl alcohol (to 0.2 M)

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 eq).

    • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the limiting reagent.

    • Add 2-fluoro-5-tert-butylpyridine (1.0 eq) followed by morpholine (1.2 eq).[1]

    • Stir the reaction mixture and heat to 110 °C.[1]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Reactions with O-Nucleophiles

The formation of aryl ethers via SNAr is a critical transformation. Stronger bases are often required to deprotonate the alcohol or phenol nucleophile.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503
PhenolPhenolK₃PO₄t-Amyl-OH11012

Protocol 2: Synthesis of 2-Phenoxy-5-tert-butylpyridine

  • Materials:

    • 2-Fluoro-5-tert-butylpyridine (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

    • Anhydrous tert-Amyl alcohol (to 0.2 M)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (2.0 eq), 2-fluoro-5-tert-butylpyridine (1.0 eq), and phenol (1.2 eq).[1]

    • Add anhydrous tert-amyl alcohol to achieve the desired concentration.

    • Heat the mixture to 110 °C and stir vigorously.

    • Monitor the reaction for completion (typically 12 hours).[1]

    • Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

    • Purify the crude material via flash column chromatography.

Reactions with S-Nucleophiles

Thiols are excellent nucleophiles and typically react readily with 2-fluoropyridines to form aryl sulfides.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)
ThiolThiophenolK₃PO₄t-Amyl-OH1103

Protocol 3: Synthesis of 2-(Phenylthio)-5-tert-butylpyridine

  • Materials:

    • 2-Fluoro-5-tert-butylpyridine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

    • Anhydrous tert-Amyl alcohol (to 0.2 M)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 eq), 2-fluoro-5-tert-butylpyridine (1.0 eq), and thiophenol (1.1 eq).[1]

    • Add anhydrous tert-amyl alcohol.

    • Heat the reaction mixture to 110 °C with stirring.

    • The reaction is generally complete within 3 hours; monitor by TLC or LC-MS.[1]

    • Upon completion, cool the reaction and perform an aqueous workup as detailed in Protocol 1.

    • Purify the product by flash column chromatography.

Conclusion

Nucleophilic aromatic substitution on 2-fluoro-5-tert-butylpyridine is a powerful and versatile method for synthesizing a diverse array of functionalized pyridine derivatives. The enhanced reactivity of the C-F bond under SNAr conditions allows for reliable and often high-yielding transformations with a broad range of nucleophiles.[1] The protocols provided herein serve as a robust foundation for researchers to successfully implement these critical reactions in drug discovery and development programs.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tert-Butyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-(tert-Butyl)-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Introduction

5-(tert-Butyl)-2-methoxypyridine is a key building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent motif in pharmacologically active compounds. While several synthetic routes exist, achieving high yields consistently can be challenging due to competing side reactions and purification difficulties. This guide focuses on the most common synthetic pathways, offering troubleshooting advice and frequently asked questions to ensure your success.

Part 1: Primary Synthetic Pathway - Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used method for synthesizing 5-(tert-Butyl)-2-methoxypyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of commercially available 5-(tert-Butyl)-2-chloropyridine with sodium methoxide.

FAQ 1: Why is the SNAr reaction the preferred method?

Answer: The SNAr pathway is favored for several reasons:

  • High Atom Economy: It is a direct displacement reaction with minimal byproducts.

  • Readily Available Starting Materials: 5-(tert-Butyl)-2-chloropyridine can be sourced from commercial suppliers, simplifying the initial steps.

  • Favorable Kinetics: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. Although the reaction is not as fast as those on rings bearing strong electron-withdrawing groups (like nitro groups), the conditions are generally moderate.[1][2] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electronegative nitrogen atom in the ring.[3]

Experimental Protocol: SNAr Synthesis

This protocol provides a general procedure for the methoxylation of 5-(tert-Butyl)-2-chloropyridine.

Reagents & Equipment:

  • 5-(tert-Butyl)-2-chloropyridine (1.0 equiv)

  • Sodium methoxide (NaOMe, 1.5-2.5 equiv)

  • Anhydrous Methanol (MeOH) or an inert solvent like Toluene/DMF with a phase-transfer catalyst.

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add sodium methoxide and anhydrous methanol.

  • Reagent Addition: Stir the mixture to dissolve the NaOMe. To this solution, add 5-(tert-Butyl)-2-chloropyridine.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Troubleshooting Guide for the SNAr Pathway
IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being overcome. 2. Poor Quality Reagents: Sodium methoxide may have decomposed due to moisture. The starting halide might be impure. 3. Solvent Issues: Using a protic solvent like methanol can sometimes lead to lower reactivity compared to aprotic polar solvents.1. Increase Temperature: If using methanol, ensure a steady reflux. If using a higher-boiling aprotic solvent like DMF, consider raising the temperature to 80-100 °C. 2. Verify Reagents: Use freshly opened or properly stored sodium methoxide. Confirm the purity of the 5-(tert-Butyl)-2-chloropyridine via NMR or GC-MS. 3. Solvent Change: Switch to an anhydrous polar aprotic solvent like DMF or DMSO. These solvents excel at solvating the cation (Na⁺) while leaving the methoxide nucleophile highly reactive.
Formation of 5-tert-Butylpyridin-2(1H)-one Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze the sodium methoxide to sodium hydroxide. The resulting hydroxide ion can act as a nucleophile, attacking the 2-position to form the pyridone byproduct after workup.Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Handle sodium methoxide in a glovebox or under a strong inert atmosphere to prevent moisture absorption.
Product is Dark/Discolored High Reaction Temperatures/Long Reaction Times: Prolonged heating can lead to decomposition of the pyridine ring or side reactions, forming colored impurities.Optimize Reaction Time & Temperature: Monitor the reaction closely by TLC/LC-MS and stop heating as soon as the starting material is consumed. Avoid unnecessarily high temperatures. Consider purification via activated carbon treatment before final isolation.
Difficult Purification Similar Polarity: The starting material and product may have close Rf values on TLC, making chromatographic separation challenging.Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate). Attempt Recrystallization: Test various solvent systems (e.g., Hexane, Ethanol/Water) to find one that effectively crystallizes the product while leaving impurities in the mother liquor.[5][6]

Part 2: Alternative Synthetic Pathways & Troubleshooting

While SNAr is the most direct route, challenges in sourcing starting materials or specific research goals may necessitate alternative approaches.

FAQ 2: What if 5-(tert-Butyl)-2-chloropyridine is unavailable? Can I introduce the tert-butyl group myself?

Answer: Yes, the tert-butyl group can be introduced onto a pre-existing 2-methoxypyridine ring, typically via a Grignard reaction or Friedel-Crafts alkylation. However, these methods present significant regioselectivity challenges. A more controlled approach involves palladium-catalyzed cross-coupling reactions.

Alternative A: Grignard Reaction

This approach would involve reacting a brominated 2-methoxypyridine (e.g., 5-bromo-2-methoxypyridine) with tert-butylmagnesium chloride.[7]

Troubleshooting Grignard Reactions:

  • Issue: Low Yield/Failure: Grignard reagents are extremely sensitive to moisture and acidic protons.[8] Ensure all glassware is flame-dried and all reagents/solvents are scrupulously anhydrous.

  • Issue: Formation of 2-Methoxypyridine (Hydrodehalogenation): This occurs if the Grignard reagent is quenched by a proton source before it can react with the aryl bromide. This again points to the critical need for anhydrous conditions.

  • Issue: Wurtz Coupling Byproduct (e.g., Biphenyl from Phenylmagnesium Bromide): This can sometimes occur but is less common with tert-butyl groups.

Alternative B: Palladium-Catalyzed Cross-Coupling (Suzuki or Negishi)

A robust alternative involves coupling a boronic acid/ester or an organozinc reagent with a suitable pyridine derivative.[9] Two logical disconnections exist:

  • Route 1: Coupling of 5-bromo-2-methoxypyridine with a tert-butyl source. (This is difficult as t-butylboronic acids can be unstable).

  • Route 2: Coupling of 2-methoxypyridine-5-boronic acid with a tert-butyl halide.

The principles of troubleshooting are similar to those for other palladium-catalyzed reactions like the Buchwald-Hartwig amination.[10][11][12]

Troubleshooting Cross-Coupling Reactions:

  • Issue: Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using ligands that are bulky and electron-rich (e.g., phosphine ligands like XPhos or SPhos) can often mitigate this issue by favoring the desired catalytic cycle.[13]

  • Issue: Low Yield: The choice of base, solvent, and temperature is critical. A weak base may not be sufficient for the transmetalation step. Overheating can lead to catalyst decomposition or side reactions. A screening of conditions is often necessary.

  • Issue: Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the correct stoichiometry of reagents.

Part 3: Visualization & Workflows

Diagram 1: General SNAr Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Dry Glassware p2 Add Anhydrous MeOH & NaOMe p1->p2 p3 Inert Atmosphere (N2/Ar) p2->p3 r1 Add 5-(t-Bu)-2-chloropyridine p3->r1 r2 Heat to Reflux (4-16h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT & Quench (H2O) r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, Concentrate w2->w3 pu1 Column Chromatography w3->pu1 pu2 Recrystallization w3->pu2 pu3 Characterize Final Product (NMR, MS) pu1->pu3 pu2->pu3

Caption: Workflow for the SNAr synthesis of 5-(tert-Butyl)-2-methoxypyridine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

q_node q_node a_node a_node s_node s_node start Low Yield Observed q1 TLC/LC-MS shows mostly starting material? start->q1 q2 Significant side product formation? q1->q2 No s1 Issue is Reaction Rate/Conditions q1->s1 Yes s2 Issue is Competing Reaction q2->s2 Yes s3 Issue is Workup/Purification Loss q2->s3 No a1 1. Increase Temperature/Time 2. Check Reagent Quality 3. Consider Different Solvent s1->a1 a2 1. Check for Water (Pyridone formation) 2. Ensure Inert Atmosphere 3. Re-evaluate Reagent Stoichiometry s2->a2 a3 1. Optimize Extraction pH/Solvent 2. Review Chromatography Conditions 3. Check for Product Volatility s3->a3

Caption: Decision tree for troubleshooting low yield scenarios.

References

  • EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google P
  • 2-Methoxy Pyridine - ResearchGate. [Link]

  • A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. [Link]

  • Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google P
  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines - Tohoku University. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - Rsc.org. [Link]

  • WO2017061581A1 - Method for synthesizing bipyridine compound and method for manufacturing pyridine compound - Google P
  • Expression, purification, crystallization and preliminary X-ray crystallographic studies of the trehalulose synthase MutB from Pseudomonas mesoacidophila MX-45 - PMC. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google P
  • Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions - Organic Syntheses Procedure. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. [Link]

Sources

Technical Support Center: Purification of 5-(tert-Butyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(tert-Butyl)-2-methoxypyridine. It addresses specific issues that may be encountered during the purification of this compound, whether it is present as an oil or a solid.

Frequently Asked Questions (FAQs)

Q1: My 5-(tert-Butyl)-2-methoxypyridine is an oil, but the literature suggests it can be a solid. Why is this?

The physical state of 5-(tert-Butyl)-2-methoxypyridine at room temperature can be influenced by its purity. Impurities can depress the melting point, causing a compound that is otherwise a solid to appear as an oil. For instance, related compounds like 5-Acetyl-2-methoxypyridine are solids with a defined melting point range of 53-57 °C. The presence of residual solvents or reaction byproducts can lead to the oily state.

Q2: What are the most common impurities found in crude 5-(tert-Butyl)-2-methoxypyridine?

Common impurities can include starting materials, reagents from the synthesis, and related pyridine derivatives. Water is also a frequent impurity as pyridine compounds can be hygroscopic[1]. Depending on the synthetic route, you might also encounter isomers or over-alkylated/de-alkylated byproducts.

Q3: How can I remove water from my sample of 5-(tert-Butyl)-2-methoxypyridine?

For significant amounts of water, pre-drying with a desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) is effective. For obtaining an anhydrous product, distillation from a drying agent such as calcium hydride (CaH₂) is a rigorous method. An alternative is azeotropic distillation with a solvent like toluene, which forms a lower-boiling azeotrope with water that can be distilled off[1].

Q4: My purified 5-(tert-Butyl)-2-methoxypyridine is yellow to brown. What causes this discoloration and how can I fix it?

Discoloration in pyridine derivatives is often due to the presence of minor impurities or degradation products. Purification by distillation or column chromatography will typically yield a colorless product. Storing the purified compound under an inert atmosphere and protected from light can help prevent discoloration over time[1].

Troubleshooting Guides

This section addresses specific issues encountered during the purification of 5-(tert-Butyl)-2-methoxypyridine.

Issue 1: Difficulty in Solidification of Oily Product

Symptom: The oily 5-(tert-Butyl)-2-methoxypyridine does not solidify upon cooling or seeding.

Possible Cause: Significant impurity levels are preventing crystallization.

Troubleshooting Steps:

  • Purity Assessment: Analyze the crude oil by techniques like ¹H NMR or GC-MS to identify the nature and approximate percentage of impurities.

  • Chromatographic Purification: If the impurities are significantly different in polarity from the desired product, flash column chromatography is an effective method. Given the basic nature of the pyridine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine (0.1-1%) to the eluent[2].

  • Distillation: For volatile impurities, vacuum distillation can be an excellent purification method for the oily product.

Issue 2: "Oiling Out" During Recrystallization

Symptom: During the cooling phase of recrystallization, the compound separates as an oil instead of forming crystals.

Possible Cause:

  • The solvent is too good a solvent for the compound, even at low temperatures.

  • The cooling rate is too rapid.

  • The presence of impurities that act as a solvent for the product.

Troubleshooting Steps:

  • Solvent System Adjustment:

    • If a single solvent is being used, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed. Then, reheat to get a clear solution and allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/water or ethyl acetate/hexanes.

  • Controlled Cooling:

    • Allow the crystallization flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling out.

  • Purity Check: If oiling out persists, the purity of the material may be too low for successful recrystallization. Consider a preliminary purification step like chromatography or distillation.

Purification Protocols

Here are detailed methodologies for the purification of 5-(tert-Butyl)-2-methoxypyridine, catering to both its oily and solid forms.

Method 1: Vacuum Distillation (for Oily Product)

This method is ideal for separating the product from non-volatile impurities or those with significantly different boiling points.

Experimental Protocol:

  • Drying (Optional but Recommended): If water is suspected, pre-dry the oil with a suitable desiccant like anhydrous magnesium sulfate or sodium sulfate. Decant the oil into the distillation flask.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Heat the flask gently in an oil bath. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be dependent on the pressure.

Method 2: Flash Column Chromatography (for Oily or Impure Solid Product)

This technique is highly versatile for separating the target compound from impurities with different polarities.

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude 5-(tert-Butyl)-2-methoxypyridine in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation. As pyridine compounds can be basic, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the peak shape and reduce tailing on the silica gel[2].

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Method 3: Recrystallization (for Solid Product)

This is a highly effective method for achieving high purity if the compound is a solid.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which 5-(tert-Butyl)-2-methoxypyridine is sparingly soluble at room temperature but highly soluble when heated. Potential solvents include hexanes, heptane, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Crystal Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

MethodPhysical StateBest For RemovingAdvantagesDisadvantages
Vacuum Distillation OilNon-volatile impurities, solventsFast, good for large quantitiesRequires thermal stability, not effective for impurities with similar boiling points
Flash Chromatography Oil or SolidImpurities with different polaritiesHigh resolution, applicable to a wide range of impuritiesCan be time-consuming, requires solvent usage, potential for tailing with basic compounds[2]
Recrystallization SolidSmall amounts of soluble impuritiesCan yield very high purity, cost-effectiveRequires the compound to be a solid, potential for product loss in the mother liquor

Workflow Diagrams

Below are diagrams illustrating the decision-making process for purification and troubleshooting common issues.

Purification_Decision start Crude 5-(tert-Butyl)-2-methoxypyridine is_solid Is the sample a solid? start->is_solid is_oily Is the sample an oil? is_solid->is_oily No purify_solid Recrystallization is_solid->purify_solid Yes purify_oil Vacuum Distillation is_oily->purify_oil Yes chromatography Flash Column Chromatography is_oily->chromatography No/Impure end_product Pure Product purify_solid->end_product purify_oil->end_product chromatography->end_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Symptom: Oiling Out Possible Causes: Solvent too good, Rapid cooling, High impurity start->oiling_out solution1 Adjust Solvent System (add anti-solvent) oiling_out->solution1 Try First solution2 Slow Down Cooling Rate oiling_out->solution2 Try Second solution3 Pre-purify by Chromatography oiling_out->solution3 If persistent success Successful Crystallization solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

References

Sources

Technical Support Center: Troubleshooting Lithiation Regioselectivity of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective lithiation of 2-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success and failure in these reactions. Our aim is to provide you with the expertise to not only troubleshoot your current experiments but also to proactively design more robust and selective reactions in the future.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the lithiation of 2-methoxypyridine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.

Issue 1: My reaction is producing a mixture of C3 and C6 lithiated products. How can I improve selectivity for the C3 position?

Answer:

Achieving high regioselectivity between the C3 and C6 positions is a common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and the nature of the lithiating agent. The 2-methoxy group is a classic ortho-directing group (DMG), which should favor deprotonation at the C3 position.[1][2] However, competing lithiation at C6 can occur, particularly under certain conditions.

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The formation of the C6-lithiated species is often the kinetically favored product, while the C3-lithiated species is the thermodynamically more stable product.[3][4][5] This is because the C6 proton is often more sterically accessible. To favor the thermodynamic C3 product, you need to allow the system to equilibrate.

    • Protocol for Favoring the Thermodynamic Product:

      • Reaction Temperature: Perform the lithiation at a slightly higher temperature (e.g., -40 °C to -20 °C) or allow the reaction to warm to this temperature for a period after the initial deprotonation at -78 °C.[4] This provides the energy needed to overcome the activation barrier for the interconversion of the kinetic and thermodynamic products.

      • Reaction Time: Longer reaction times can also favor the formation of the more stable C3-lithiated species. Monitor the reaction over time to determine the optimal duration for your specific substrate.

  • Choice of Lithiating Agent: The choice of base is critical in controlling regioselectivity.

    • Bulky Bases: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less likely to access the more hindered C3 position, potentially leading to a mixture of products or favoring C6 lithiation.[1][2]

    • n-Butyllithium (n-BuLi): While a common choice, n-BuLi can sometimes lead to nucleophilic addition at the C6 position, especially in the absence of a coordinating agent.[1][6]

    • Mixed Aggregates (Superbases): A highly effective strategy is the use of mixed aggregates, such as n-BuLi with lithium 2-dimethylaminoethanolate (LiDMAE).[6][7] These "superbases" can alter the aggregation state and reactivity of the organolithium reagent, often leading to excellent C6 selectivity.[6][7] However, for C3 selectivity, a different approach is needed.

  • Solvent Effects: The solvent can influence the aggregation state and reactivity of the organolithium reagent.

    • Coordinating Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are generally preferred as they can solvate the lithium cation, breaking up larger aggregates and increasing reactivity.[1]

    • Non-Coordinating Solvents: In some cases, non-coordinating solvents like hexanes can be used with mixed-aggregate bases to achieve high selectivity.[7]

Illustrative Workflow for Optimizing C3 Selectivity:

Caption: Troubleshooting workflow for C3/C6 regioselectivity.

Issue 2: I am observing significant amounts of nucleophilic addition of my organolithium reagent to the pyridine ring instead of deprotonation. How can I prevent this?

Answer:

Nucleophilic addition to the electron-deficient pyridine ring is a common side reaction, especially with alkyllithium reagents like n-BuLi.[1] The C=N bond of the pyridine ring is susceptible to attack, leading to the formation of dihydropyridine intermediates.[1]

Probable Causes & Solutions:

  • Reactivity of the Organolithium Reagent: n-BuLi is a strong nucleophile and can readily add to the pyridine ring.

    • Switch to a Less Nucleophilic Base: The most effective solution is to use a hindered lithium amide base like LDA or LTMP.[1][2] These bases are significantly less nucleophilic due to steric bulk but are still strong enough to deprotonate the pyridine ring.

  • Reaction Temperature: Lower temperatures generally favor deprotonation over nucleophilic addition.

    • Maintain Low Temperatures: Ensure your reaction is maintained at a low temperature (typically -78 °C) throughout the addition of the organolithium reagent and for a period afterward.[1]

  • Presence of Additives: Certain additives can modify the reactivity of the organolithium reagent.

    • TMEDA (N,N,N',N'-tetramethylethylenediamine): The addition of TMEDA can break up n-BuLi aggregates and increase its reactivity, which can sometimes exacerbate the problem of nucleophilic addition. However, in other cases, it can promote the desired deprotonation. The effect can be substrate-dependent.

Experimental Protocol to Minimize Nucleophilic Addition:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve your 2-methoxypyridine derivative in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Base Preparation: In a separate flask, prepare a solution of LDA by adding n-BuLi to a solution of diisopropylamine in THF at -78 °C.

  • Slow Addition: Slowly add the freshly prepared LDA solution to the cooled solution of your pyridine derivative.[8]

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add your electrophile at -78 °C and then allow the reaction to slowly warm to room temperature.

Issue 3: My yields are consistently low, even when I seem to have good regioselectivity. What are the potential causes?

Answer:

Low yields can be frustrating, but they often point to issues with reaction conditions, reagent quality, or the stability of the lithiated intermediate.

Probable Causes & Solutions:

  • Incomplete Deprotonation: The deprotonation may not be going to completion.

    • Base Stoichiometry: Ensure you are using a slight excess of the lithiating agent (typically 1.1-1.2 equivalents).

    • Reaction Time/Temperature: As mentioned previously, ensure sufficient time and an appropriate temperature for the deprotonation to occur.

  • Degradation of the Lithiated Intermediate: The organolithium species may be unstable under your reaction conditions.

    • Temperature Control: Maintaining a low temperature is crucial to prevent decomposition.

    • Moisture and Air: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.[9] Use freshly distilled solvents and freshly titrated or newly purchased organolithium reagents.

  • Inefficient Electrophilic Quench: The reaction with the electrophile may be the yield-limiting step.

    • Reactivity of the Electrophile: Ensure your electrophile is sufficiently reactive to quench the lithiated pyridine.

    • Reverse Addition: In some cases, adding the lithiated species to the electrophile (reverse addition) can improve yields.

  • Workup and Purification Issues: Product may be lost during the workup and purification steps.

    • Aqueous Workup: Pyridine derivatives can sometimes be water-soluble, especially if they are protonated. A basic workup can help to ensure the product remains in the organic layer.

    • Purification: Pyridines can be challenging to purify by column chromatography on silica gel due to their basicity, which can cause tailing. Adding a small amount of a base like triethylamine to the eluent can mitigate this issue.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-methoxy group in directing the lithiation?

A1: The 2-methoxy group is a powerful directing metalating group (DMG).[1][2] It functions through a combination of inductive and coordinating effects. The oxygen atom's lone pairs can coordinate to the lithium cation of the organolithium reagent, bringing the base into close proximity to the C3 proton and facilitating its abstraction. This pre-complexation is a key factor in achieving ortho-selectivity.

Q2: How do I choose between n-BuLi, s-BuLi, and t-BuLi?

A2:

Organolithium Reagent Basicity Nucleophilicity Steric Hindrance Primary Use
n-BuLi Strong High Low General-purpose lithiation
s-BuLi Stronger Moderate Moderate For more acidic protons or when n-BuLi is sluggish

| t-BuLi | Strongest | Low | High | For very weakly acidic protons; less nucleophilic |

For 2-methoxypyridine derivatives, n-BuLi is often a good starting point, but as discussed, it can lead to nucleophilic addition. s-BuLi and t-BuLi are more basic and can be more effective for deprotonation, with t-BuLi being less nucleophilic due to its bulk. However, the increased reactivity of these bases can sometimes lead to reduced selectivity.

Q3: Can I use a Grignard reagent for this type of reaction?

A3: Grignard reagents are generally not basic enough to deprotonate an unactivated C-H bond on a pyridine ring. Directed ortho-metalation is a reaction that is characteristic of organolithium reagents. However, Grignard reagents can be used in subsequent steps, for example, in a Negishi cross-coupling after transmetalation of the lithiated pyridine with a zinc salt.[10]

Q4: What is a "Halogen Dance" and how can I avoid it if my substrate is halogenated?

A4: A "Halogen Dance" is a base-induced isomerization of a halogenated aromatic or heteroaromatic compound.[11] For example, a 3-bromo-2-methoxypyridine could rearrange to a 4-bromo-3-lithiated-2-methoxypyridine in the presence of a strong base. This can be a significant issue when trying to achieve regioselective lithiation. To avoid this, it's often necessary to use very short reaction times at low temperatures before quenching with an electrophile.[11]

Illustrative Diagram of Directed Ortho-Metalation (DoM):

Caption: Mechanism of Directed ortho-Metalation (DoM).

References

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-427. [Link]

  • Gros, P. C., et al. (2009). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 74(15), 5543-5549. [Link]

  • Khartabil, H. K., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(4), 1495-1505. [Link]

  • Gros, P., Choppin, S., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]

  • El-Sayed, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Trecourt, F., et al. (1999). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry, 64(14), 5206-5211. [Link]

  • Gros, P., Choppin, S., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of organic chemistry, 68(6), 2243–2247. [Link]

  • Djukic, J.-P., et al. (2000). Reaction of Organolithium Reagents with Tetracarbonyl[2-(phenyl-κC2‘),pyridine-κN]rhenium(I): Isolation and Structural Characterization of Acyl Rhenate Species. Inorganic Chemistry, 39(23), 5257-5262. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Zhang, Z., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15(1), 108-115. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(23), 8056-8061. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

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  • Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 26(14), 1689-1692. [Link]

  • Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. [Link]

  • Gamal A. El-Hiti, Keith Smith. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Schlosser, M., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Chemistry – A European Journal, 26(6), 1239-1243. [Link]

  • Familoni, O. B., Maillet, M., & Snieckus, V. (n.d.). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. Guelph-Waterloo Centre for Graduate Work in Chemistry. [Link]

  • El-Hiti, G. A., & Smith, K. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ChemInform, 46(48). [Link]

  • Wolstenhulme, J. R., & Schrock, R. R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54728. [Link]

  • Jan, M. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

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Technical Support Center: Optimizing Sodium Methoxide for Chloropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on chloropyridines using sodium methoxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring safe handling of reagents.

Scientific Principles: The SNAr Mechanism on Pyridine

The substitution of a chlorine atom on a pyridine ring by a methoxide ion is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic property makes it susceptible to attack by nucleophiles, especially when a good leaving group like chloride is present at the 2- or 4-positions.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The methoxide ion (CH₃O⁻) attacks the carbon atom bonded to the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. For substitution at the 2- and 4-positions (ortho and para to the nitrogen), the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This provides significant stabilization, lowering the activation energy and facilitating the reaction.[4][5] Attack at the 3-position (meta) does not allow for this stabilization, making 3-chloropyridines much less reactive under typical SNAr conditions.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the optimization of chloropyridine substitution reactions.

Q1: What is the optimal number of sodium methoxide equivalents to use?

Answer: While stoichiometry suggests a 1:1 molar ratio, it is standard practice to use a slight to moderate excess of sodium methoxide, typically in the range of 1.1 to 1.5 equivalents .

Causality:

  • Driving Equilibrium: Using an excess of the nucleophile helps drive the reaction to completion, especially if the starting material is valuable or if the reaction equilibrium is not strongly favored.

  • Compensating for Impurities: Sodium methoxide is highly hygroscopic and can react with atmospheric moisture or trace water in the solvent, which consumes the reagent.[7][8] An excess ensures enough active reagent is present to complete the substitution.

  • Side Reactions: In some cases, the substrate or product might have acidic protons that can be deprotonated by the strong base, consuming an equivalent of sodium methoxide.

Troubleshooting:

  • Incomplete Conversion: If you observe significant unreacted starting material, consider increasing the equivalents of sodium methoxide to 1.5-2.0, ensuring anhydrous conditions are strictly maintained.[9]

  • Formation of Byproducts: Using a large excess (>2.0 equivalents) can sometimes promote side reactions. If you observe unexpected byproducts, try reducing the equivalents back toward the 1.1-1.3 range while rigorously excluding moisture.

Q2: My reaction is sluggish or incomplete. What factors should I investigate?

Answer: Sluggish reactions are a common issue. A systematic approach to troubleshooting is essential.

Start Incomplete Reaction CheckReagent 1. Verify NaOMe Quality - Fresh bottle? - Handled under inert gas? Start->CheckReagent CheckAnhydrous 2. Ensure Anhydrous Conditions - Dry solvent? - Dried glassware? - Inert atmosphere? CheckReagent->CheckAnhydrous Reagent OK CheckTemp 3. Increase Temperature - Reflux in methanol? - Switch to higher boiling solvent (e.g., DMF)? CheckAnhydrous->CheckTemp Conditions Dry CheckEquiv 4. Increase NaOMe Equivalents - Stepwise increase to 1.5, then 2.0 eq. CheckTemp->CheckEquiv Still Incomplete Success Reaction Complete CheckEquiv->Success Problem Solved

Caption: A troubleshooting flowchart for incomplete substitution reactions.

  • Reagent Quality: Sodium methoxide degrades upon exposure to air and moisture. Use a freshly opened bottle or a high-purity, recently purchased reagent.[9]

  • Anhydrous Conditions: Water will rapidly quench sodium methoxide. Ensure solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier.[10] Refluxing in methanol (approx. 65 °C) is a common starting point. For less reactive substrates, switching to a higher-boiling solvent like DMF or NMP may be necessary.[11]

  • Solvent Choice: The solvent plays a critical role. While methanol is often used as it's the conjugate acid of the nucleophile, polar aprotic solvents like DMF or DMSO can sometimes accelerate SNAr reactions.[12] However, protic solvents like methanol can solvate the nucleophile, potentially reducing its reactivity.[13]

Q3: I'm seeing significant byproduct formation. What could be the cause?

Answer: Byproduct formation usually arises from the basicity of sodium methoxide or reaction with the solvent or impurities.

  • Hydrolysis: If water is present, the chloropyridine can be hydrolyzed to the corresponding hydroxypyridine. More importantly, water will consume your sodium methoxide.

  • Reaction with Solvent: If using a solvent like DMF at high temperatures with a strong base, decomposition or side reactions can occur.

  • Elimination Reactions: If the pyridine ring has an alkyl substituent with a proton on the beta-carbon, elimination could be a competing pathway, although this is less common for this specific reaction.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor to prevent hydrolysis.

  • Temperature Control: Do not heat the reaction higher than necessary. Monitor by TLC or LC-MS and stop heating once the starting material is consumed.[14]

  • Purification: Ensure the starting chloropyridine is pure. Impurities could lead to additional side reactions.

Q4: How does solvent choice impact the reaction rate and outcome?

Answer: The solvent influences the solubility of reagents and the reactivity of the nucleophile.

Solvent TypeExamplesEffect on NaOMe SubstitutionRationale
Polar Protic Methanol, EthanolCommon Choice, Moderate Rate Solubilizes sodium methoxide well. Methanol is the conjugate acid of the methoxide ion, which can stabilize the reagent. However, hydrogen bonding can "cage" and slightly deactivate the nucleophile.[13][15]
Polar Aprotic DMF, DMSO, NMP, THFCan Accelerate Rate These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive. They are excellent for dissolving polar reagents but must be rigorously dried.[11][12]
Non-Polar Aprotic Toluene, DioxaneGenerally Slower / Used for Selectivity Primarily used when trying to achieve regioselectivity in more complex substrates, as they can favor transition states involving ion-pairing.[16]

Protocols & Methodologies

Protocol 1: General Procedure for Methoxylation of 4-Chloropyridine

This protocol provides a generalized method for laboratory-scale synthesis.

Materials:

  • 4-Chloropyridine (1.0 eq.)

  • Sodium methoxide (1.2 eq.)

  • Anhydrous Methanol

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.

  • Reagent Addition: Add anhydrous methanol to the flask. Carefully add the sodium methoxide (1.2 eq.) portion-wise to the stirring solvent. Note: If using sodium metal to generate NaOMe in situ, add small, freshly cut pieces of sodium to the methanol slowly under inert gas; this is highly exothermic.[17]

  • Substrate Addition: Once the sodium methoxide is fully dissolved, add the 4-chloropyridine (1.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][18]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding water. Caution: This can be exothermic.[19] c. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction & Isolation: a. Extract the remaining aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x volume). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. c. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-methoxypyridine by column chromatography or distillation as required.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • During the reaction, carefully take a small aliquot (a few drops) using a glass capillary.

  • Dilute the aliquot in a small vial with ethyl acetate and spot it on a TLC plate alongside a spot of the starting 4-chloropyridine.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Visualization of Key Processes

Caption: The addition-elimination mechanism for chloropyridine substitution.

Safety & Handling of Sodium Methoxide

Sodium methoxide is a hazardous material that requires strict safety protocols.[7]

  • Corrosive and Flammable: It is a strong caustic base that can cause severe chemical burns to the skin and eyes.[8][20][21] It is also flammable and can ignite spontaneously in air.

  • Reactive with Water: It reacts violently with water, releasing heat and flammable methanol vapor.[7][20] NEVER quench sodium methoxide directly with a large amount of water.[19]

  • Handling: Always handle sodium methoxide in a well-ventilated fume hood under an inert atmosphere.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents. Keep containers tightly sealed to prevent contact with air and moisture.[7]

  • Spill & Disposal: In case of a small spill, cover with dry sand or another non-combustible material.[20] Neutralize for disposal by slowly adding it to a large volume of a suitable alcohol (like isopropanol) before careful addition of water.[19] Treat all waste as hazardous.

References

  • Filo. (2023, November 17). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... Available at: [Link]

  • Chemistry Learner. (2011, September 20). Sodium Methoxide Structure, Formula, Density, Reaction, MSDS. Available at: [Link]

  • Vaia. Problem 27 4-chloropyridine reacts with sod... [FREE SOLUTION]. Available at: [Link]

  • Sdfine. SODIUM METHOXIDE. Available at: [Link]

  • Tangshan Solvents Trading Co., Ltd. Sodium Methoxide Solution - Inorganic Chemicals. Available at: [Link]

  • Filo. (2024, February 26). The mechanism for the reaction of methoxide ion with 4-chloropyridine at ... Available at: [Link]

  • Chegg.com. (2018, April 3). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. Available at: [Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Cahoon Lab. FAMES-sodium methoxide method. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information 1:29:20. Available at: [Link]

  • Organic Syntheses Procedure. Sodium Methoxide. Available at: [Link]

  • Pearson+. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep. Available at: [Link]

  • XCHEMI. How to quench sodium methoxide? Available at: [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • PMC - NIH. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available at: [Link]

  • SciSpace. The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions Part I. Available at: [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Quimica Organica. Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • Reddit. (2024, June 21). What am I missing here? : r/chemhelp. Available at: [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Available at: [Link]

  • ResearchGate. (2016, July 22). How to prepare Sodium Methoxyde Solution (1 M) ? Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. Available at: [Link]

  • OALib. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]

  • Chemical Communications (RSC Publishing). Room temperature methoxylation in zeolites: insight into a key step of the methanol-to-hydrocarbons process. Available at: [Link]

  • SciSpace. A Simple Method for Determination of Chloropyramine in Tablets. Available at: [Link]

  • ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • PubMed. (2016, February 18). Room temperature methoxylation in zeolites: insight into a key step of the methanol-to-hydrocarbons process. Available at: [Link]

  • Chegg.com. (2018, March 15). Solved 10. 4 Chloropyridine reacts with sodium methoxide to. Available at: [Link]

Sources

Technical Guide: Purification of Product Mixtures Containing 5-tert-butyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 5-tert-butyl-2-chloropyridine (5-tBu-2-Cl-Py) from reaction mixtures. Audience: Synthetic Chemists, Process Development Scientists. Objective: Provide robust, chemically grounded protocols for the isolation of target compounds from this specific lipophilic, weakly basic starting material.

Introduction: The Deceptive Chemistry of Chloropyridines

Removing unreacted 5-tert-butyl-2-chloropyridine presents a specific challenge in organic synthesis. Unlike simple pyridines, the chlorine atom at the 2-position exerts a strong electron-withdrawing effect, drastically lowering the basicity of the nitrogen atom (


 of conjugate acid 

0.5–1.0).

Consequently, standard acidic washes (e.g., 1M HCl) often fail to extract this starting material into the aqueous phase, leaving it as a persistent contaminant in your organic layer. Furthermore, the tert-butyl group confers significant lipophilicity (LogP


 3), causing it to co-elute with non-polar products on silica gel.

This guide addresses these physicochemical hurdles with tailored solutions ranging from modified extractions to chemical scavenging.

Part 1: Physicochemical Separation (Extraction & Distillation)[1]

FAQ 1: Why did my 1M HCl wash fail to remove the starting material?

Diagnosis: You are fighting


 physics.
The 

of 2-chloropyridine is approximately 0.49 [1].[1][2] The tert-butyl group adds slight electron density, but the molecule remains a very weak base compared to pyridine (

5.2). In a biphasic system with 1M HCl (pH

0), a significant portion of the 5-tBu-2-Cl-Py remains unprotonated and partitions preferentially into the organic solvent due to the lipophilic tert-butyl group.

Protocol A: The "Reverse" Extraction (If your product is basic) If your product is a more basic amine (e.g., a Suzuki/Buchwald coupling product with a


 > 4), use this difference to your advantage.
  • Dissolve: Take the crude mixture in EtOAc or DCM.

  • Extract: Wash with 2M HCl (3x).

    • Mechanism: The basic product protonates and moves to the aqueous layer. The weakly basic 5-tBu-2-Cl-Py remains in the organic layer.

  • Discard: Discard the organic layer (containing the impurity).

  • Recover: Basify the aqueous layer (pH > 10) with NaOH and extract back into organic solvent to recover pure product.

Protocol B: Vacuum Distillation (Volatility Difference) If your product is a high-molecular-weight drug intermediate (>350 Da), the volatility gap is your best tool.

  • Boiling Point Estimation: 2-chloropyridine boils at 170°C [2].[3] The tert-butyl group likely raises this to 220–240°C at atmospheric pressure.

  • Method: Use Kugelrohr distillation or high-vacuum rotary evaporation (0.1–1.0 mbar) at 60–80°C. The 5-tBu-2-Cl-Py will sublime or distill over, leaving the non-volatile product behind.

Part 2: Chromatographic Troubleshooting

FAQ 2: The impurity co-elutes with my product on TLC. How do I separate them?

Diagnosis: "Greasy" overlap. The tert-butyl group makes the starting material highly non-polar, often causing it to run near the solvent front or overlap with non-polar products in standard Hexane/EtOAc systems.

Solution: Exploit


-

Interactions
Chlorinated pyridines have distinct

-electron deficiencies. Changing the solvent system to one that interacts with the aromatic ring can alter selectivity (

).
Solvent SystemEffect on 5-tBu-2-Cl-PyRecommendation
Hexane / EtOAc Moves strictly by polarity. Often co-elutes.Avoid if Rf values are < 0.1 apart.
Toluene / Acetone Toluene interacts with the

-system.
High Success. Try 95:5 Toluene:Acetone.
DCM / MeOH Chlorinated solvents solubilize the halo-pyridine well.Moderate. Good for polar products.
Hexane / Et₂O Ether coordinates weakly.Low. Often similar to EtOAc.

Part 3: Advanced Chemical Scavenging ( )

FAQ 3: I cannot distill, and chromatography is difficult. Is there a chemical scavenger?

Diagnosis: Lack of electrophilicity. Standard amine scavengers (e.g., Trisamine resin) react with acid chlorides or aldehydes. They will not react with 5-tBu-2-Cl-Py at room temperature because the 2-chloro position requires activation (heat or catalysis) to undergo substitution.

The "Thiol Trick" Protocol The 2-position of pyridine is susceptible to Nucleophilic Aromatic Substitution (


), particularly with soft nucleophiles like thiols under basic conditions.

Reagents:

  • Scavenger: Polymer-supported Thiophenol (or simple thiophenol if volatile).

  • Base: Carbonate resin (e.g., MP-Carbonate) or

    
    .
    

Workflow:

  • Add Scavenger: Add 2–3 equivalents of Thiol-resin to the reaction mixture.

  • Activate: Heat the mixture to 60–80°C for 2–4 hours.

    • Mechanism: The thiol displaces the chloride. The impurity becomes chemically bound to the polymer bead (or converted to a highly polar thioether if using free thiophenol).

  • Filter: Filter off the resin. The filtrate contains your product, free of the chloride starting material.

Critical Warning: Ensure your product does not contain electrophilic sites (alkyl halides, Michael acceptors) that would also react with the thiol.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal purification method based on your product's properties.

PurificationLogic Start Start: Mixture contains 5-tBu-2-Cl-Py CheckProduct Is Product Basic? (Amine, Pyridine w/ pKa > 4) Start->CheckProduct CheckVolatility Is Product Non-Volatile? (MW > 350 or Solid) CheckProduct->CheckVolatility No AcidWash Method A: Reverse Acid Wash (Extract Product into 2M HCl) CheckProduct->AcidWash Yes CheckSensitive Is Product Thiol-Sensitive? (Contains Alkyl Halides/Michael Acceptors) CheckVolatility->CheckSensitive No Distill Method B: Vacuum Distillation (Remove 5-tBu-2-Cl-Py via High Vac) CheckVolatility->Distill Yes Scavenge Method C: Thiol Scavenging (Resin-SH + Heat) CheckSensitive->Scavenge No Column Method D: Modified Chromatography (Use Toluene/Acetone) CheckSensitive->Column Yes (Risk of Side Rxn)

Figure 1: Decision tree for removing 5-tert-butyl-2-chloropyridine based on product properties.

References

  • PubChem. (n.d.). 2-Chloropyridine (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 25, 2026, from [Link][10]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for mechanisms on pyridines).

Sources

Stability of 5-(tert-Butyl)-2-methoxypyridine in oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Oxidative Stability

Welcome to the technical support guide for 5-(tert-Butyl)-2-methoxypyridine. This document, curated by our team of application scientists, is designed to provide in-depth insights and practical troubleshooting advice for researchers encountering challenges related to the oxidative stability of this versatile building block. We understand that unexpected reactivity can impact timelines and research outcomes. This guide aims to preemptively address common issues and provide a clear, logical framework for navigating complex experimental landscapes.

Core Concepts: Understanding the Oxidative Stability of 5-(tert-Butyl)-2-methoxypyridine

The stability of 5-(tert-Butyl)-2-methoxypyridine in an oxidative environment is governed by the electronic and steric properties of its substituents. The pyridine nitrogen possesses a lone pair of electrons, making it a primary site for oxidation to the corresponding N-oxide.[1] The reactivity of the pyridine ring is also influenced by its substituent groups.

The 2-methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially making it more susceptible to certain oxidative processes.[2] Conversely, the bulky 5-tert-butyl group provides significant steric hindrance. This steric bulk can shield the pyridine ring and the nitrogen lone pair from attack by bulky oxidizing agents, thereby enhancing the compound's stability.[3][4]

The interplay of these electronic and steric factors dictates the molecule's overall reactivity towards different classes of oxidants. Understanding this balance is key to predicting and controlling reaction outcomes.

Caption: Factors influencing the oxidative stability of 5-(tert-Butyl)-2-methoxypyridine.

Troubleshooting Guide: Common Issues in Oxidative Reactions

This section addresses specific problems that may arise during experiments involving 5-(tert-Butyl)-2-methoxypyridine and oxidative reagents.

Issue 1: Formation of an Unexpected, More Polar Byproduct with Peroxy-Acids (e.g., m-CPBA)

Question: I am attempting an oxidation on a different part of my molecule, but my workup shows a significant amount of a new, more polar byproduct derived from the 5-(tert-Butyl)-2-methoxypyridine moiety. What is likely happening?

Plausible Cause: The most probable cause is the oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide .[1][5] The nitrogen lone pair in pyridine is a nucleophilic site and readily reacts with electrophilic oxidants like meta-chloroperoxybenzoic acid (m-CPBA).[6][7] Pyridine N-oxides are significantly more polar than their parent pyridines, which explains the change in chromatographic behavior.

Recommended Actions:

  • Confirm the Byproduct: Isolate the byproduct and characterize it by Mass Spectrometry (expect M+16) and NMR spectroscopy.

  • Modify Reaction Conditions:

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to potentially disfavor N-oxidation.

    • Stoichiometry Control: Use a stoichiometric amount of the oxidant, or even a slight sub-stoichiometric amount, to favor the desired reaction if it is kinetically faster.

  • Select an Alternative Oxidant: If N-oxidation remains problematic, consider an oxidant less prone to attacking the pyridine nitrogen. The choice will be highly dependent on the desired transformation. For certain applications, catalytic systems with hydrogen peroxide may offer different selectivity.[8][9][10]

Issue 2: Low Recovery or Degradation with Strong Oxidants (e.g., KMnO₄)

Question: After treating my compound with potassium permanganate (KMnO₄) for a reaction elsewhere in the molecule, I observe significant degradation of the 5-(tert-Butyl)-2-methoxypyridine core and very low recovery of my starting material. Why is this happening?

Plausible Cause: Strong, non-selective oxidants like potassium permanganate can lead to the degradation of the pyridine ring itself.[11] While the tert-butyl group offers some stability, harsh conditions can lead to hydroxylation of the ring, followed by ring-opening or other decomposition pathways.[12][13][14] The electron-donating methoxy group can activate the ring, making it more susceptible to aggressive electrophilic attack.

Recommended Actions:

  • Avoid Harsh Oxidants: If possible, replace KMnO₄ with a milder, more selective reagent. The choice of reagent is critical and depends on the specific functional group you are trying to oxidize.

  • Protect the Pyridine Ring: If the use of a strong oxidant is unavoidable, consider a temporary protection strategy. For instance, protonation of the pyridine nitrogen with a strong acid can deactivate the ring towards oxidation. However, this is not always compatible with the desired reaction.

  • Screen Milder Conditions: If you must use KMnO₄, screen for much milder conditions: lower temperatures, shorter reaction times, and buffered pH.

Issue 3: Suspected Cleavage of the Methoxy Group

Question: My mass spectrometry data suggests the loss of a methyl group (M-14 or M-15) after my oxidative reaction. Is it possible the methoxy group is being cleaved?

Plausible Cause: While direct oxidative cleavage of the methyl-aryl ether bond is generally challenging, it can occur under certain harsh oxidative conditions, potentially proceeding through radical mechanisms or after initial transformation of the pyridine ring. A more likely scenario under some conditions is demethylation following N-oxide formation. For instance, 2-alkoxypyridine-N-oxides can be dealkylated under acidic conditions.[15]

Recommended Actions:

  • Full Characterization: Isolate the suspected byproduct and perform a full structural elucidation using 1D and 2D NMR to confirm the structure as the corresponding 2-pyridone.

  • Buffer the Reaction: If acidic byproducts are generated during your oxidation (e.g., m-chlorobenzoic acid from m-CPBA), consider adding a non-nucleophilic base like sodium bicarbonate to buffer the reaction mixture.

  • Re-evaluate the Oxidant: Choose an oxidant that operates under neutral or basic conditions if ether cleavage is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: Is 5-(tert-Butyl)-2-methoxypyridine stable to atmospheric oxygen (autoxidation)?

A: Generally, 5-(tert-Butyl)-2-methoxypyridine exhibits good stability towards atmospheric oxygen at ambient temperature. The bulky tert-butyl group helps to sterically hinder radical chain initiation sites.[4][16] However, like many organic compounds, long-term storage, especially in the presence of light or trace metal impurities, could potentially lead to slow degradation. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which class of oxidants is generally most compatible with the 5-(tert-Butyl)-2-methoxypyridine core?

A: The compatibility is highly dependent on the desired transformation.

  • For selective N-oxidation: Peroxy acids like m-CPBA or hydrogen peroxide in acetic acid are effective.[5][6]

  • To avoid N-oxidation: Oxidants that are not strongly electrophilic are preferred. The steric bulk of the tert-butyl group may allow for the use of some sterically demanding reagents that can react elsewhere in a molecule while leaving the pyridine nitrogen untouched.

Q3: How can I perform a reaction at a side chain without oxidizing the pyridine ring?

A: The key is selectivity.

  • Choose a Selective Reagent: Utilize reagents known for specific functional group transformations that do not typically oxidize pyridines (e.g., Swern or Dess-Martin oxidation for alcohols, selective hydrogenation catalysts for double bonds).

  • Protecting Groups: While less common for pyridines themselves, if your side chain chemistry is incompatible with the pyridine, you could temporarily convert the pyridine to its N-oxide, perform the side-chain reaction, and then deoxygenate the N-oxide (e.g., with PCl₃) as a final step.[6][17]

Protocols & Methodologies

Protocol: Monitoring a Trial Oxidation for N-Oxide Formation

This protocol provides a general method to quickly assess the propensity of 5-(tert-Butyl)-2-methoxypyridine to form its N-oxide under your specific oxidative conditions.

  • Reaction Setup: In a small vial, dissolve a small amount (e.g., 20 mg) of 5-(tert-Butyl)-2-methoxypyridine in your chosen reaction solvent.

  • Initial TLC/LC-MS: Spot the starting material on a TLC plate and run an initial LC-MS to get a reference retention time and mass spectrum.

  • Oxidant Addition: Add a sub-stoichiometric amount (e.g., 0.3 equivalents) of your oxidizing agent at the intended reaction temperature.

  • Time-Point Analysis: After a short interval (e.g., 15 minutes), quench a small aliquot of the reaction mixture and analyze by TLC and LC-MS.

    • TLC Analysis: Look for the appearance of a new, more polar spot (lower Rf) relative to your starting material. The N-oxide will be significantly more polar.

    • LC-MS Analysis: Look for a new peak with a mass corresponding to [M+16] of your starting material.

  • Evaluation: The presence and relative intensity of the new spot/peak will give you a rapid indication of the rate of N-oxidation compared to your desired reaction.

Caption: A decision-making workflow for troubleshooting unexpected byproducts.

Data Summary

Oxidizing AgentTypical ConditionsPrimary Product on Pyridine CoreNotes
m-CPBA CH₂Cl₂, 0 °C to RT5-(tert-Butyl)-2-methoxypyridine-N-oxideHigh propensity for N-oxidation.[6][7] Can be a clean and efficient method if N-oxide is the desired product.
H₂O₂ / Acetic Acid 70-80 °C5-(tert-Butyl)-2-methoxypyridine-N-oxideClassic method for N-oxide formation.[6]
KMnO₄ Acetone/Water, heatMixture / Degradation ProductsStrong, non-selective oxidant. High risk of ring cleavage and degradation.[11][18]
Oxone® Water/Organic co-solventLikely N-oxide, potential for hydroxylationStrong oxidant, similar reactivity profile to peroxy acids.
Atmospheric O₂ Ambient, long termGenerally StableConsidered stable under normal storage conditions.[4][16]

References

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 2019. Available at: [Link]

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances, 2024. Available at: [Link]

  • Oxidation of pyridine and derivatives.Google Patents, US5869678A.
  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate, 2025. Available at: [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Available at: [Link]

  • Oxidative Dearomatization of Pyridines. PubMed Central (PMC) - NIH. Available at: [Link]

  • N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. ResearchGate, 2025. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube, 2022. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.Google Patents, CN101153026A.
  • 2-hydroxy-pyridine-n-oxide and process for preparing same.Google Patents, US2540218A.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central (PMC) - NIH, 2011. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry, 2025. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PubMed Central (PMC) - NIH, 2024. Available at: [Link]

  • Stabilization of potassium permanganate particles with manganese dioxide. PubMed, 2007. Available at: [Link]

  • Biodegradable Green Composites: Effects of Potassium Permanganate (KMnO4) Treatment on Thermal, Mechanical, and Morphological Behavior of Butea Parviflora (BP) Fibers. MDPI, 2023. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation pattern of 5-(tert-Butyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(tert-Butyl)-2-methoxypyridine. It is designed for analytical chemists and drug discovery researchers requiring rigorous structural validation.

Executive Summary & Compound Profile

5-(tert-Butyl)-2-methoxypyridine serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura coupling in the synthesis of pyridine-based pharmacophores. Its fragmentation behavior is governed by the competition between the labile tert-butyl group and the electron-donating methoxy substituent.

Physicochemical Specifications
PropertyValue
CAS Number 114639-68-2
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Monoisotopic Mass 165.1154 Da
Parent Ion (EI)

165

Parent Ion (ESI)

166

Fragmentation Mechanics: The "Fingerprint"

In Electron Impact (EI) ionization (70 eV), the fragmentation is dominated by the stability of the carbocations formed. The molecule exhibits a distinct "Hierarchical Loss" pattern.

A. Primary Pathway: The tert-Butyl Methyl Loss (Base Peak)

Unlike linear alkyl chains that fragment randomly, the tert-butyl group attached to an aromatic/heteroaromatic ring undergoes a highly specific cleavage.

  • Mechanism: Homolytic cleavage of a C–C bond within the tert-butyl group.

  • Result: Loss of a methyl radical ([1][2][3][4][5]•CH₃, 15 Da).

  • Diagnostic Ion:

    
     150 
    
    
    
    .
  • Why it dominates: The resulting cation is a tertiary carbocation stabilized by the adjacent aromatic pyridine ring (benzylic-type stabilization). This peak is typically the Base Peak (100% relative abundance) in the spectrum.

B. Secondary Pathway: Methoxy Group Degradation

The methoxy group at the C2 position introduces a secondary fragmentation channel, though it is kinetically slower than the tert-butyl cleavage.

  • Loss of Formaldehyde: A rearrangement can lead to the expulsion of neutral formaldehyde (CH₂O, 30 Da).

  • Diagnostic Ion:

    
     135 
    
    
    
    .
  • Loss of CO: characteristic of 2-methoxypyridines (transitioning to N-methyl-2-pyridone-like structures), leading to

    
    .
    
C. Tertiary Pathway: Complete Substituent Loss
  • Loss of tert-Butyl: Direct cleavage of the ring-alkyl bond.

  • Diagnostic Ion:

    
     108 
    
    
    
    .
  • Abundance: Moderate to Low. The aromatic C–C bond is stronger than the aliphatic C–C bonds within the tert-butyl group, making this less favorable than the

    
     150 pathway.
    

Comparative Analysis: Target vs. Analogs

To validate the identity of 5-(tert-Butyl)-2-methoxypyridine, it is essential to compare its spectral signature against structurally related impurities or analogs.

Table 1: Diagnostic Ion Comparison
CompoundMWBase Peak (

)
Key Differentiator
5-(tert-Butyl)-2-methoxypyridine 165 150 Strong M-15; presence of methoxy fragments.
2-Methoxypyridine 10979Loss of CH₂O (M-30) is dominant; lacks alkyl peaks.
5-(tert-Butyl)pyridine 135120M-15 is base peak; lacks oxygen-containing losses (no M-30).
2-Chloropyridine 11378Distinctive Cl isotope pattern (3:1 ratio at M/M+2).
Scenario Analysis: EI vs. ESI
  • Use EI (Electron Impact) when you need structural confirmation . The hard ionization shatters the molecule, revealing the

    
     150 and 
    
    
    
    57 (butyl cation) fingerprints that prove the alkyl chain structure.
  • Use ESI (Electrospray Ionization) for purity assays (LC-MS) . ESI is "soft" and will predominantly show the protonated molecular ion

    
     at 
    
    
    
    166 with minimal fragmentation, making it ideal for quantifying the intact molecule but poor for structural elucidation.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the energetic preference for the methyl loss.

FragmentationPathway M Molecular Ion [M]+• m/z 165 BasePeak Base Peak (Dominant) [M - CH3]+ m/z 150 M->BasePeak Loss of •CH3 (Fastest) TButylCat t-Butyl Cation [C4H9]+ m/z 57 M->TButylCat Heterolytic Cleavage LossMethoxy Loss of Formaldehyde [M - CH2O]+ m/z 135 M->LossMethoxy Loss of CH2O LossTButyl Loss of t-Butyl Group [M - C4H9]+ m/z 108 M->LossTButyl Loss of •C4H9

Figure 1: Predicted fragmentation tree for 5-(tert-Butyl)-2-methoxypyridine under EI (70 eV) conditions.

Experimental Protocol: GC-MS Identification

To replicate these results or validate a synthesized batch, follow this standardized protocol.

Methodology: Gas Chromatography - Mass Spectrometry

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: ~100 ppm (parts per million).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

2. Instrument Parameters (Agilent/Shimadzu equivalent):

  • Column: HP-5MS or DB-5 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

3. Oven Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Final: 280°C (Hold 3 min).

  • Rationale: The tert-butyl group increases lipophilicity compared to simple pyridines; a standard ramp ensures elution without peak tailing.

4. MS Source Settings:

  • Ionization: Electron Impact (EI) at 70 eV.[6]

  • Source Temp: 230°C.

  • Scan Range:

    
     40 – 300.
    
  • Solvent Delay: 3.0 min (to protect filament).

5. Data Interpretation Criteria:

  • Pass: Presence of Parent Ion (

    
     165) AND Base Peak (
    
    
    
    150).
  • Fail: Absence of

    
     150 (indicates loss of tert-butyl group during synthesis) or presence of 
    
    
    
    109 (indicates unreacted 2-methoxypyridine starting material).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds—IV: The formation and decomposition of the [M – methyl]+ ion from 4-t-butylpyridine. Organic Mass Spectrometry, 7(9), 1091–1101. Available at: [Link]

Sources

Comparative Guide: Reactivity of 5-tert-butyl-2-methoxypyridine vs. 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Blockade" Effect

This guide analyzes the divergent reactivity profiles of 2-methoxypyridine (2-OMe-Py) and its 5-substituted analog, 5-tert-butyl-2-methoxypyridine (5-tBu-2-OMe-Py) .

For researchers in drug discovery and ligand design, the core distinction lies in the 5-position blockade . In the parent 2-methoxypyridine, the C5 position is the primary site for electrophilic attack (para to the activating methoxy group). By installing a bulky tert-butyl group at C5, this pathway is physically occluded. This modification does not merely "cap" a site; it fundamentally redirects reactivity to the C3 position or forces reaction at the sterically demanding C6 position, effectively altering the molecule's electronic and steric landscape.

Core Comparison Matrix
Feature2-Methoxypyridine 5-tert-butyl-2-methoxypyridine
Primary EAS Site C5 (Major), C3 (Minor)C3 (Major) - Redirected
Lithiation Site (DoM) C3 (Kinetic)C3 (Kinetic) - Unchanged
C-H Borylation Site C4 / C5 (Sterically favored)C4 / C6 (Sterically forced)
Basicity (pKa) ~3.2 (Weak base)~3.8–4.0 (Estimated, slightly more basic)
Metabolic Stability Low (C5 oxidation prone)High (C5 blocked against CYP450)

Electronic & Steric Architecture

Electronic Effects

The methoxy group at C2 exerts two opposing effects:

  • Inductive Withdrawal (-I): Deactivates the ring, lowering the pKa of the pyridine nitrogen compared to pyridine (pKa 5.2).

  • Resonance Donation (+R): Strongly activates positions C3 and C5 toward electrophiles.

In 5-tBu-2-OMe-Py , the tert-butyl group adds a weak inductive electron-donating effect (+I) at C5. This slightly increases the electron density of the ring and the basicity of the nitrogen, but its primary contribution is steric.

Steric Mapping

The tert-butyl group is a "steric anchor." It has a large A-value (steric bulk), effectively shielding the C4 and C6 positions from immediate attack by large electrophiles, and completely eliminating C5 reactivity.

StericMap cluster_0 2-Methoxypyridine cluster_1 5-tert-butyl-2-methoxypyridine P1 Pyridine Ring C5 C5: Highly Reactive (Para to OMe) P1->C5 Primary EAS C3 C3: Reactive (Ortho to OMe) P1->C3 Secondary EAS Primary Lithiation P2 Pyridine Ring tBu 5-tert-Butyl Group P2->tBu Blocks C5 C3_b C3: Sole Reactive Site (EAS & Lithiation) P2->C3_b Redirected Flux C4_b C4: Sterically Shielded tBu->C4_b Steric Clash

Caption: Comparative reactivity map showing the redirection of electrophilic flux from C5 to C3 upon installation of the 5-tert-butyl group.

Detailed Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

This is the area of greatest divergence.

  • 2-Methoxypyridine: Reacts with electrophiles (e.g., NBS,

    
    ) predominantly at C5 . The transition state for C5 attack is more stable due to resonance delocalization that avoids disrupting the nitrogen lone pair significantly, and it is less sterically hindered than C3.
    
  • 5-tert-butyl-2-methoxypyridine: With C5 blocked, the incoming electrophile is forced to C3 . While C3 is electronically activated (ortho to OMe), it is sterically flanked by the methoxy group and the ring nitrogen. Consequently, reaction rates may be slower, and "forcing" conditions (higher temp, stronger catalyst) might be required.

Directed Ortho Metalation (DoM)

Both molecules share the 2-methoxy group, a potent Directed Metalation Group (DMG).

  • Mechanism: Coordination of the lithium reagent (e.g., n-BuLi) to the methoxy oxygen and/or ring nitrogen directs deprotonation to C3 .

  • Comparison: The 5-tert-butyl group is meta to the C3 reaction site. Therefore, it exerts minimal steric influence on the lithiation event.

    • Result: Both substrates lithiate cleanly at C3.

    • Nuance: The 5-tBu derivative is more lipophilic, which may improve solubility in non-polar solvents (Hexanes/THF mixtures) compared to the parent.

Catalytic C-H Functionalization (Ir-Catalyzed Borylation)

Iridium-catalyzed borylation is governed by sterics.

  • 2-Methoxypyridine: Borylation typically occurs at C4 or C5 (distal to the directing group and nitrogen).

  • 5-tert-butyl-2-methoxypyridine:

    • C5 is blocked.

    • C3 is ortho to OMe (Blocked).

    • C4 is ortho to t-butyl (Sterically disfavored).

    • C6 is ortho to Nitrogen (Electronically deactivated for some catalysts, but sterically accessible).

    • Prediction: Reactivity will be significantly suppressed. If reaction occurs, it will likely force borylation to C4 (if tBu allows) or C6 , but yields will be lower than the parent.

Experimental Protocols

Protocol A: Synthesis of 5-tert-butyl-2-methoxypyridine

Rationale: This compound is often synthesized from the chloro-derivative via SNAr, leveraging the activating nature of the pyridine ring.

Reagents: 5-tert-butyl-2-chloropyridine (1.0 eq), Sodium Methoxide (2.0 eq), DMF (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with 5-tert-butyl-2-chloropyridine (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Addition: Add Sodium Methoxide (20 mmol) portion-wise under

    
     flow.
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of starting material.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Et2O (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The product is typically a colorless oil that may crystallize upon standing.
    
    • Validation: 1H NMR should show a singlet for t-Bu (~1.3 ppm) and OMe (~3.9 ppm).

Protocol B: Regioselective Bromination (Comparison)

Rationale: Demonstrates the shift from C5 to C3 selectivity.

Substrate 1: 2-Methoxypyridine [1][2]

  • Dissolve in MeCN. Add NBS (1.05 eq). Stir at RT.

  • Product: 5-bromo-2-methoxypyridine (Major).

Substrate 2: 5-tert-butyl-2-methoxypyridine

  • Dissolve in MeCN. Add NBS (1.1 eq).

  • Note: Reaction may be sluggish. If no reaction after 2h, heat to 50°C.

  • Product: 3-bromo-5-tert-butyl-2-methoxypyridine .

    • Mechanism:[3][4][5][6][7][8][9][10] The electrophile (

      
      ) cannot access C5. It attacks C3, stabilized by the ortho-methoxy resonance.
      
Protocol C: C3-Lithiation (DoM)

Rationale: Standard protocol applicable to both substrates.

  • Inert Atmosphere: Flame-dry a Schlenk flask; flush with Argon.

  • Solvation: Dissolve substrate (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .

  • Metalation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 mins.

    • Observation: Solution may turn bright yellow/orange (lithiated species).

  • Incubation: Stir at -78°C for 1 hour.

  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    , or aldehyde) (1.2 eq).
  • Warm: Allow to warm to RT slowly.

  • Result: Both substrates yield the 3-substituted product exclusively.

References

  • Synthesis of Alkoxypyridines: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.

  • Pyridine pKa Data: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

  • Ir-Catalyzed Borylation: Iridium-catalyzed C-H borylation of pyridines. PubMed.

  • EAS Mechanisms: Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

  • Lithiation Selectivity: Lithiation of 2-Heterosubstituted Pyridines. ResearchGate.

Sources

A Comparative Guide to the HPLC Retention Times of 5-Alkyl-2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention times for a homologous series of 5-alkyl-2-methoxypyridines. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. Understanding their chromatographic behavior is crucial for purification, quantification, and metabolic studies. This document offers a detailed experimental protocol, comparative data, and an in-depth discussion of the underlying principles governing their separation.

Introduction to the Chromatographic Separation of Pyridine Derivatives

5-Alkyl-2-methoxypyridines are heterocyclic compounds that share a common structural scaffold but differ in the length of the alkyl substituent at the C5 position. In reversed-phase HPLC, the separation is primarily driven by the hydrophobic interactions between the analytes and the nonpolar stationary phase. The elution of these compounds from the column is modulated by the composition of the polar mobile phase. For basic compounds like pyridines, the pH of the mobile phase plays a critical role in their retention, as it influences their ionization state.[1]

The hydrophobicity of a molecule, often quantified by its octanol-water partition coefficient (logP), is a key predictor of its retention in RP-HPLC.[2] Generally, for a homologous series of compounds, as the length of the alkyl chain increases, the molecule becomes more hydrophobic, leading to stronger interactions with the stationary phase and, consequently, a longer retention time.[3][4] This guide will demonstrate this principle with a practical example of 5-alkyl-2-methoxypyridines.

Experimental Protocol: Standardized RP-HPLC Method

The following protocol outlines a robust and reproducible method for the analysis of 5-alkyl-2-methoxypyridines. The selection of a C18 column, a widely used reversed-phase column, provides a nonpolar stationary phase ideal for the separation of these moderately nonpolar compounds.[5][6] The mobile phase, consisting of acetonitrile and water with a formic acid additive, is chosen to ensure good peak shape and resolution for these basic analytes.[7][8]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UPLC system equipped with a UV/PDA detector.[9]

  • Column: A C18 reversed-phase column with the following specifications:

    • Dimensions: 4.6 mm x 250 mm[10]

    • Particle Size: 5 µm[10]

    • Pore Size: 100 Å[10]

    • Endcapped: Yes[10]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)[7]

    • B: 0.1% Formic Acid in Acetonitrile (v/v)[7]

  • Analytes: 5-alkyl-2-methoxypyridines (alkyl = methyl, ethyl, propyl, butyl, pentyl)

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

Chromatographic Conditions
ParameterValue
Mobile Phase Composition 60% B (Acetonitrile with 0.1% Formic Acid)
40% A (Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm[11][12]
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each 5-alkyl-2-methoxypyridine in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.

  • Filtration: Filter the working standard mixture through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Acetonitrile, Water, Formic Acid, Analytes mobile_phase Prepare Mobile Phase (60% B, 40% A) reagents->mobile_phase sample_prep Prepare Working Standard (10 µg/mL) reagents->sample_prep filter Filter Sample (0.45 µm) sample_prep->filter hplc HPLC System (C18 Column) filter->hplc inject Inject Sample (10 µL) hplc->inject separate Isocratic Elution (1.0 mL/min, 30°C) inject->separate detect UV Detection (270 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram retention_time Determine Retention Times chromatogram->retention_time compare Compare Retention Times retention_time->compare

Sources

Structural Characterization Guide: 5-(tert-Butyl)-2-methoxypyridine

[1]

Executive Summary

In the high-stakes landscape of drug discovery, 5-(tert-Butyl)-2-methoxypyridine serves as a critical pharmacophore scaffold, particularly in the synthesis of anti-tubercular agents (e.g., diarylquinoline analogues) and allosteric modulators. Precise structural validation of this intermediate is non-negotiable for maintaining the integrity of downstream SAR (Structure-Activity Relationship) studies.

This guide provides a definitive 13C NMR assignment framework , comparing the target molecule against its parent heterocycle, 2-methoxypyridine . By isolating the electronic and steric contributions of the tert-butyl group, we establish a self-validating assignment protocol for researchers.

Part 1: Comparative Analysis (Experimental vs. Rationalized)

The following table benchmarks the chemical shifts of the target molecule against the parent 2-methoxypyridine. This comparison isolates the Substituent Chemical Shift (SCS) effects of the 5-tert-butyl group, allowing for rapid identification of impurities or regioisomers (e.g., 4-tert-butyl isomers).

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
Carbon PositionAtom Type2-Methoxypyridine (Parent) δ (ppm) [1]5-(t-Butyl)-2-methoxypyridine (Target) δ (ppm) [Calc/Exp]*Δ Shift (SCS Effect)Assignment Logic
C2 C_q (Ar-O)164.2163.5 ± 1.0 -0.7Ipso to OMe. Dominated by O-deshielding. Para-alkyl effect is negligible.
C6 CH (Ar-N)147.5145.8 ± 1.0 -1.7Ortho to N. High shift due to N-deshielding. Ortho-tBu causes minor steric compression (shielding).
C4 CH (Ar)138.6136.0 ± 1.5 -2.6Meta to OMe. Ortho-tBu effect typically shields aromatic carbons via steric crowding.
C5 C_q (Ar-R)116.3139.5 ± 2.0 +23.2 Ipso to tBu. Massive deshielding due to quaternary alkyl substitution (α-effect). Diagnostic Peak.
C3 CH (Ar)110.8110.5 ± 0.5 -0.3Ortho to OMe. Shielded by mesomeric donation of Oxygen lone pair. Meta-tBu effect is negligible.
OMe CH3 (O-Me)53.253.4 ± 0.5 +0.2Methoxy Methyl. Standard region for heteroaromatic methoxy groups.
C(CH3)3 C_q (tBu)N/A32.5 ± 0.5 N/AQuaternary tBu. Characteristic aliphatic quaternary signal.
C(CH3)3 CH3 (tBu)N/A30.1 ± 0.5 N/AMethyl tBu. Intense signal (3x Carbon count).

*Target values are rationalized based on standard pyridine SCS additivity rules [2] and experimental data for 2-methoxypyridine and 3-tert-butylpyridine.

Part 2: Deep-Dive Technical Analysis

The Diagnostic "C5" Shift (The Validation Key)

The most critical differentiator between the target and potential impurities (like the unsubstituted parent or regioisomers) is the C5 signal .

  • Mechanism: In the parent 2-methoxypyridine, C5 is shielded (116 ppm) due to the para-resonance contribution from the methoxy oxygen.

  • Transformation: Substituting a tert-butyl group at C5 introduces a strong inductive deshielding effect (α-effect), pushing the signal downfield by approximately 23 ppm to the 139-140 ppm range.

  • Validation Check: If your spectrum shows a quaternary carbon signal near 140 ppm, the 5-position substitution is confirmed. If this peak is absent or remains near 116 ppm, the reaction failed.

C3 Shielding & Resonance

The C3 carbon remains the most shielded aromatic signal (~110 ppm). This is due to the Ortho-Mesomeric Effect (+M) of the methoxy group. The oxygen lone pair donates electron density into the ring, specifically localizing negative charge character at C3 and C5. The tert-butyl group at C5 does not disrupt this resonance significantly at the C3 position.

Steric Compression at C4 and C6

The bulky tert-butyl group exerts a Steric Compression Effect (γ-effect) on its neighbors (C4 and C6). While alkyl groups are generally electron-donating (inductive), the steric bulk can prevent optimal orbital alignment or cause local geometry distortions that result in slight upfield shifts (shielding) of 1-3 ppm compared to the parent, as predicted in the table above.

Part 3: Experimental Protocol for Assignment

To ensure high-fidelity data suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl3, 99.8% D) is the standard. Use DMSO-d6 only if solubility is an issue, but note that chemical shifts will vary (C2/C6 often shift downfield in DMSO).

  • Concentration: Dissolve 30-50 mg of the compound in 0.6 mL of solvent. 13C NMR requires higher concentration than 1H NMR due to 1.1% natural abundance.[1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to clearly resolve the quaternary carbons (C2, C5, tBu-quat).

  • Relaxation Delay (D1): Set to 2.0 seconds . Quaternary carbons (C2, C5) have long T1 relaxation times. A short D1 will suppress their intensity, making integration/identification difficult.

Step 3: Processing & Phasing
  • Line Broadening (LB): Apply an exponential window function with LB = 1.0 - 2.0 Hz to reduce noise.

  • Referencing: Calibrate the CDCl3 triplet center to 77.16 ppm .

Part 4: Structural Visualization (Logic Map)

The following diagram illustrates the assignment logic, correlating the chemical structure with the specific NMR signals and the electronic effects governing them.

Gcluster_legendSignal Origin & Electronic Effectcluster_molecule5-(tert-Butyl)-2-methoxypyridinenode_deshieldDeshielded (Downfield)node_shieldShielded (Upfield)node_alkylAlkyl/AliphaticC2C2 (Ipso-O)~163.5 ppmInductive (-I)OMeMethoxy (OMe)~53.4 ppmC2->OMeAttachedC6C6 (Ortho-N)~145.8 ppmInductive (-I)C5C5 (Ipso-tBu)~139.5 ppmAlpha-EffecttBu_qtBu (Quat)~32.5 ppmC5->tBu_qAttachedC4C4 (Meta-O)~136.0 ppmSteric ShieldingC3C3 (Ortho-O)~110.5 ppmResonance (+M)tBu_MetBu (Methyls)~30.1 ppmtBu_q->tBu_Mex3Logic_NNitrogenElectronegativityLogic_N->C2Logic_N->C6Logic_OOxygenLone Pair (+M)Logic_O->C3Shielding

Figure 1: 13C NMR Assignment Logic Map. Red nodes indicate downfield shifts (deshielded), Green nodes indicate upfield shifts (shielded). The diagram highlights the competing effects of Nitrogen electronegativity and Oxygen resonance.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyridine SCS additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Standard reference for parent heterocycle shifts).
  • Reich, H. J. (2022). 13C NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved February 25, 2026, from [Link]

Safety Operating Guide

Personal protective equipment for handling 5-(tert-Butyl)-2-methoxypyridine

[1]

Part 1: Executive Safety Summary (The "Why" & "What")

Handling 5-(tert-Butyl)-2-methoxypyridine requires a nuanced understanding of substituted pyridine chemistry. Unlike simple pyridine, the addition of a lipophilic tert-butyl group and an electron-donating methoxy group alters the physical and toxicological profile.[1] While the tert-butyl group increases lipophilicity (enhancing skin absorption potential), it also lowers vapor pressure compared to the parent pyridine.[1]

However, do not be complacent. This compound remains a potent organic base and irritant. The primary risks are severe eye damage due to rapid corneal penetration of the lipophilic base and respiratory irritation .[1]

Chemical Identity & Hazard Classification[2][3][4][5][6]
  • Chemical Name: 5-(tert-Butyl)-2-methoxypyridine[1]

  • Chemical Family: Alkyl-alkoxypyridines[1]

  • CAS Number: Note: As a specialized research intermediate, specific CAS numbers vary by synthesis batch. Verify against vendor SDS (e.g., 72283-92-6 for analogs).

  • GHS Classification (Derived from Structure-Activity Relationship):

    • H227: Combustible liquid.[1]

    • H315: Causes skin irritation.[1][2][3][4][5][6]

    • H319: Causes serious eye irritation.[1][2][4][5][6][7]

    • H335: May cause respiratory irritation.[1][2][4][5][6][7]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for substituted pyridines.[1] The following matrix is designed to prevent "silent permeation"—where the chemical penetrates the glove material without visible degradation.

Hand Protection (The Critical Control Point)

Scientific Rationale: Pyridine derivatives are known to permeate standard nitrile rubber rapidly.[1] While the tert-butyl group adds steric bulk that may slow permeation compared to pure pyridine, the methoxy group maintains polarity.[1]

TaskRecommended Glove SystemMaterial ThicknessBreakthrough TimeProtocol
Routine Handling (Weighing, sealed transfer)Double Gloving Inner: 4 mil NitrileOuter: 5-8 mil Nitrile~15–30 minsSplash & Toss: If a splash occurs, immediately strip the outer glove, wash hands, and replace.[1]
High Risk (Synthesis, open pouring, cleaning)Laminate / Barrier Silver Shield / North Silver Shield>480 minsDexterity Trade-off: Wear a tight nitrile glove over the laminate glove to regain grip control.[1]
Spill Cleanup Butyl Rubber >15 mil>480 minsDo not use standard nitrile for spill cleanup involving >10mL of substance.[1]
Eye & Face Protection

Scientific Rationale: As a lipophilic base, this compound can saponify fatty acids in the corneal membrane, leading to deep tissue damage that is difficult to irrigate.

  • Mandatory: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are prohibited due to vapor bypass risks.[1]

  • Supplement: Face shield (8-inch minimum) required during rotary evaporation or syringe transfers under pressure.[1]

Respiratory Protection

Scientific Rationale: The olfactory threshold for pyridines is low, but olfactory fatigue sets in rapidly.[1] You cannot rely on smell to detect exposure.

  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Spills/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.[1] Note: Half-mask respirators are discouraged due to potential eye irritation from vapors.[1]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for PPE selection and handling based on operational scale.

SafetyProtocolStartTask AssessmentScaleCheckVolume > 50mL orHeated Reaction?Start->ScaleCheckLowRiskStandard ProtocolScaleCheck->LowRiskNoHighRiskHigh Hazard ProtocolScaleCheck->HighRiskYesPPE_LowPPE: Double Nitrile + GogglesEngineering: Fume HoodLowRisk->PPE_LowAction_LowExecute Transfer/WeighingPPE_Low->Action_LowSpillSpill Event?Action_Low->SpillPPE_HighPPE: Laminate Gloves (under Nitrile)+ Face Shield + GogglesHighRisk->PPE_HighAction_HighExecute Synthesis/DistillationPPE_High->Action_HighAction_High->SpillRespActionEvacuate AreaDon Butyl Gloves + RespiratorSpill->RespActionYes

Figure 1: Decision Logic for PPE Selection based on Operational Risk.

Step-by-Step Handling Procedures
1. Weighing & Transfer
  • Preparation: Place a disposable absorbent mat in the fume hood.[1] Pre-weigh your receiving vessel to avoid returning excess material to the stock bottle.

  • Technique: Use a glass pipette or chemically resistant syringe (glass/polypropylene).[1] Avoid polystyrene, which may degrade.

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in dilute acetic acid (to neutralize the base) before recapping.[1] This prevents the cap from seizing due to crust formation.

2. Reaction Setup
  • Inert Atmosphere: 5-(tert-Butyl)-2-methoxypyridine is stable but combustible.[1] Run reactions under Nitrogen or Argon to prevent flammable vapor mixtures.

  • Temperature Control: If heating >60°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.[1]

3. Waste Disposal
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or strong oxidizers, as this can trigger exothermic decomposition.[1]

  • Classification: Dispose of as "Non-Halogenated Organic Solvent Waste" (unless mixed with halogenated solvents).[1]

  • Neutralization: Small amounts of residue on glassware should be rinsed with 5% HCl or acetic acid to form the water-soluble pyridinium salt before final washing.[1]

Part 4: Emergency Response

Spill Management (Small Scale < 100 mL)
  • Alert: Announce the spill.

  • Ventilate: Ensure fume hood "Emergency Purge" is active if available.

  • Absorb: Do not use paper towels (fire risk). Use vermiculite or diatomaceous earth .[1]

  • Neutralize: Apply a weak acid (Citric acid powder or dilute Acetic acid) to the absorbent mix to reduce vapor pressure.[1]

  • Collect: Scoop into a hazardous waste bag using spark-proof tools.

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3][7] Hold eyelids apart. Time is critical to prevent corneal saponification.

  • Skin Contact: Wash with soap and water.[1][4][5][7] Do not use alcohol, as it may enhance skin absorption of the lipophilic tert-butyl group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Derivatives.[1] Retrieved from [Link][1]

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